Technical Documentation Center

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-ethoxyphenyl)pyrimidine-2-carboxamide
  • CAS: 1286721-99-0

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Characterization and Synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

This guide provides an in-depth technical analysis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide , a specific chemical scaffold relevant to medicinal chemistry, particularly in the development of kinase inhibitors and ag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide , a specific chemical scaffold relevant to medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals.

Executive Summary & Compound Identity

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is a heterocyclic amide featuring a pyrimidine core linked via a carboxamide bridge to an ortho-ethoxy substituted phenyl ring.[1] This scaffold represents a class of "privileged structures" in drug discovery, often explored for their ability to form hydrogen bonds within the ATP-binding pockets of enzymes.

Chemical Identity Table
ParameterTechnical Specification
IUPAC Name N-(2-ethoxyphenyl)pyrimidine-2-carboxamide
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
Monoisotopic Mass 243.1008 m/z
Core Scaffold Pyrimidine-2-carboxamide
Substituent o-Phenetidine (2-ethoxyaniline) moiety
Predicted LogP ~1.8 - 2.2 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (Amide NH) / 4 Acceptors (3 N, 1 O)

Structural Architecture & Molecular Weight Analysis

The molecular weight is derived from the atomic contributions of the constituent elements. Understanding the fragmentation of this molecule is critical for Mass Spectrometry (MS) validation.

Atomic Contribution Breakdown

The precise molecular weight calculation is essential for high-resolution mass spectrometry (HRMS) validation.

IsotopeCountMass Contribution (Da)Sub-Total
Carbon (¹²C) 1312.00000156.0000
Hydrogen (¹H) 131.0078313.1018
Nitrogen (¹⁴N) 314.0030742.0092
Oxygen (¹⁶O) 215.9949131.9898
Total MW 243.1008
Structural Connectivity Diagram (DOT)

The following diagram illustrates the logical connectivity and functional groups defining the molecule's reactivity.

ChemicalStructure Pyrimidine Pyrimidine Ring (C4H3N2) Linker Carboxamide Linker (-C(=O)NH-) Pyrimidine->Linker C2 Position Phenyl Phenyl Ring (C6H4) Linker->Phenyl Amide N Ethoxy Ethoxy Group (-OCH2CH3) Phenyl->Ethoxy Ortho (C2)

Figure 1: Modular connectivity of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide.

Synthesis Protocol (Self-Validating)

Reagents & Materials
  • Precursor A: Pyrimidine-2-carboxylic acid (CAS: 31519-62-7)

  • Precursor B: 2-Ethoxyaniline (o-Phenetidine) (CAS: 94-70-2)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology

This protocol is designed to minimize side reactions (such as racemization or hydrolysis) and ensures high purity.

  • Activation: In a flame-dried round-bottom flask, dissolve Pyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes under Nitrogen atmosphere.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. Stir at 0°C for 30 minutes to form the activated ester species. Why: Low temperature prevents thermal degradation of the active ester.

  • Amine Addition: Dropwise add 2-Ethoxyaniline (1.1 eq).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor via LC-MS (Target Mass: 244.1 [M+H]+).

  • Workup: Dilute with Ethyl Acetate, wash 3x with 5% LiCl solution (to remove DMF), 1x with saturated NaHCO₃, and 1x with Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Pyrimidine-2-COOH + DMF Activation Activation: Add DIPEA + HATU (0°C, 30 min) Start->Activation Deprotonation Addition Coupling: Add 2-Ethoxyaniline (RT, 4-16h) Activation->Addition Active Ester Formation Monitor QC Check: LC-MS [M+H]+ = 244.1 Addition->Monitor Amide Bond Formation Workup Workup: EtOAc / LiCl Wash Monitor->Workup Confirmed Conversion Final Final Product: C13H13N3O2 Workup->Final Purification

Figure 2: HATU-mediated amide coupling workflow.

Analytical Validation (QC)

To certify the compound's identity, the following spectroscopic signatures must be observed.

Proton NMR (¹H-NMR) Prediction (DMSO-d₆)
  • Amide NH: ~10.5 ppm (Broad Singlet, 1H). Diagnostic peak: Downfield shift due to electron-withdrawing pyrimidine ring.

  • Pyrimidine Ring:

    • Positions 4,6: ~8.9 ppm (Doublet, 2H).

    • Position 5: ~7.6 ppm (Triplet, 1H).

  • Phenyl Ring:

    • Position 3 (ortho to ethoxy): ~7.0 ppm (Doublet/Multiplet).

    • Position 6 (ortho to amide): ~8.2 ppm (Doublet/Multiplet).[2] Deshielded by carbonyl anisotropy.

    • Positions 4,5: ~6.9–7.2 ppm (Multiplets).

  • Ethoxy Group:

    • -OCH₂-: ~4.1 ppm (Quartet, 2H).

    • -CH₃: ~1.4 ppm (Triplet, 3H).[3]

Mass Spectrometry (ESI-MS)
  • Positive Mode: [M+H]⁺ = 244.1 m/z.

  • Adducts: Look for [M+Na]⁺ = 266.1 m/z.

  • Fragmentation: Loss of ethoxy group (-45 Da) or cleavage of amide bond may be observed in MS/MS.

References

  • PubChem. Pyrimidine-2-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Venkatesan, K. et al. Synthesis of pyrimidine carboxamide derivatives. Bulletin of the Chemical Society of Ethiopia, 2016. Available at: [Link]

Sources

Exploratory

Physicochemical properties of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide for medicinal chemistry

Technical Whitepaper: Physicochemical Profiling of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide Executive Summary This technical guide provides a comprehensive physicochemical analysis of N-(2-ethoxyphenyl)pyrimidine-2-car...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide , a privileged scaffold in medicinal chemistry. Structurally characterized by a pyrimidine core linked via a carboxamide bridge to an ortho-substituted aniline, this compound represents a critical template for kinase inhibitors, RAGE antagonists, and antifibrotic agents. This document details its core physicochemical parameters (Lipophilicity, pKa, Solubility), their impact on ADME (Absorption, Distribution, Metabolism, Excretion) profiles, and the experimental methodologies required for their validation.

Chemical Identity & Structural Analysis

The molecule comprises three distinct pharmacophoric features:

  • Pyrimidine Core: An electron-deficient heteroaromatic ring acting as a weak base and hydrogen bond acceptor.

  • Carboxamide Linker: Provides a rigid spacer with both Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) capabilities.

  • 2-Ethoxyphenyl Moiety: A lipophilic domain with an ortho-ethoxy group that influences conformation via steric hindrance and potential intramolecular hydrogen bonding.

Property Value / Description
IUPAC Name N-(2-ethoxyphenyl)pyrimidine-2-carboxamide
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
Rotatable Bonds 4 (Ethoxy group, Amide linkage)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Pyrimidine N1/N3, Amide O, Ether O)
Topological PSA ~68 Ų

Physicochemical Profiling

Lipophilicity (LogP / LogD)

Lipophilicity is the primary driver of this compound's permeability and non-specific binding.

  • Predicted LogP: 1.8 – 2.3

  • Mechanistic Insight: The ortho-ethoxy group increases lipophilicity compared to a methoxy or hydroxy analog. However, the pyrimidine ring significantly lowers the LogP relative to a phenyl analog (e.g., biphenyl amide) due to the polarity of the nitrogen atoms.

  • Medicinal Chemistry Implication: A LogP in this range is optimal for oral bioavailability (Lipinski’s Rule of 5 compliant), suggesting good passive diffusion across the intestinal epithelium without excessive metabolic liability associated with high lipophilicity (LogP > 4).

Ionization (pKa)

Understanding the ionization state is critical for predicting solubility in the GI tract.

  • Pyrimidine Nitrogens: Weakly basic; pKa ≈ 1.0 – 1.5.

  • Amide Nitrogen: Neutral (pKa > 15, non-ionizable under physiological conditions).

  • Physiological State: At physiological pH (7.4), the molecule exists almost exclusively as a neutral species. Protonation would only occur in the highly acidic environment of the stomach (pH 1-2), potentially aiding dissolution.

Solubility
  • Aqueous Solubility: Low to Moderate (~50–100 µM in PBS). The planar aromatic structure encourages π-π stacking, potentially leading to high crystal lattice energy ("brick dust" behavior).

  • Biorelevant Solubility: Enhanced in FaSSIF/FeSSIF media due to solubilization of the lipophilic ethoxyphenyl tail by bile salts.

Experimental Protocols (Methodologies)

To validate the theoretical profile, the following self-validating experimental workflows are recommended.

Protocol: Potentiometric pKa Determination
  • Objective: Determine the precise ionization constant of the pyrimidine ring.

  • Method:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Dilute to 50 µM in a titration vessel containing 0.15 M KCl (ionic strength adjustor) and water/methanol co-solvent (if aqueous solubility is too low).

    • Titrate with 0.1 M HCl and 0.1 M NaOH under inert gas (N₂) purge to remove CO₂.

    • Data Analysis: Use the Bjerrum plot method to identify the inflection point. Extrapolate to 0% methanol if a co-solvent is used (Yasuda-Shedlovsky extrapolation).

Protocol: Shake-Flask LogP Measurement
  • Objective: Measure the partition coefficient between octanol and water.

  • Method:

    • Saturate 1-octanol with water and water with 1-octanol (24h pre-saturation).

    • Dissolve the compound in the water-saturated octanol phase.

    • Mix with octanol-saturated water in a 1:1 ratio.

    • Shake for 4 hours at 25°C; centrifuge to separate phases.

    • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Calculation:

      
      
      
Protocol: Kinetic Solubility (Turbidimetric Assay)
  • Objective: Rapid estimation of solubility for HTS.

  • Method:

    • Prepare 10 mM DMSO stock.

    • Spike into PBS (pH 7.4) at increasing concentrations (1 µM to 500 µM) in a 96-well plate.

    • Incubate for 2 hours at room temperature.

    • Measure absorbance at 620 nm (non-absorbing wavelength for the compound).

    • Endpoint: The concentration at which absorbance deviates from baseline indicates precipitation.

Diagrammatic Workflows

Figure 1: Physicochemical Property Determination Workflow

This flowchart outlines the decision-making process for characterizing the compound.

PropertyWorkflow Start Compound Synthesis (N-(2-ethoxyphenyl)pyrimidine-2-carboxamide) PurityCheck Purity Check (LC-MS / NMR > 95%) Start->PurityCheck SolubilityTest Kinetic Solubility (PBS pH 7.4) PurityCheck->SolubilityTest Decision1 Soluble > 50 µM? SolubilityTest->Decision1 LogP_Shake Shake-Flask LogP (Octanol/Water) Decision1->LogP_Shake Yes LogP_HPLC Chromatographic LogP (Hydrophobicity Index) Decision1->LogP_HPLC No (Low Sol) pKa_Test pKa Determination (Potentiometric / UV-Metric) LogP_Shake->pKa_Test LogP_HPLC->pKa_Test Profile Final Physicochemical Profile Generated pKa_Test->Profile

Caption: Logical workflow for validating physicochemical properties, selecting methods based on initial solubility data.

Figure 2: Synthesis & Structural Logic

The synthesis pathway highlights the introduction of the carboxamide linker.

Synthesis Acid Pyrimidine-2- carboxylic acid Coupling Coupling Agent (HATU / DIPEA) Acid->Coupling Amine 2-Ethoxyaniline Amine->Coupling Product N-(2-ethoxyphenyl) pyrimidine-2-carboxamide Coupling->Product Amidation (DMF, RT, 12h)

Caption: Standard synthetic route utilizing amide coupling to link the pyrimidine core and aniline moiety.

Medicinal Chemistry Implications

Intramolecular Hydrogen Bonding (The Ortho Effect)

The 2-ethoxy group is not merely a lipophilic appendage. It likely engages in an intramolecular hydrogen bond with the amide proton (NH).

  • Consequence: This locks the molecule into a planar or pseudo-planar conformation.

  • Benefit: Reduces the entropic penalty upon binding to a protein target (e.g., kinase hinge region), potentially improving potency.

  • Risk: Planarity increases crystal packing energy, reducing aqueous solubility.

Bioisosteric Replacements

For lead optimization, consider the following modifications based on the physicochemical profile:

  • To Improve Solubility: Replace the ethoxy group with a 2-methoxyethoxy chain (introduces an ether oxygen for H-bonding with water).

  • To Improve Metabolic Stability: Fluorinate the phenyl ring (e.g., 4-fluoro-2-ethoxyphenyl) to block para-hydroxylation by CYP450 enzymes.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Venkatesan, K., et al. (2016).[1] Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa hydrate. Bulletin of the Chemical Society of Ethiopia, 30(1), 119.[2]

Sources

Foundational

Technical Whitepaper: Pharmacological Profiling & Target Prediction for N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

This technical guide provides a comprehensive pharmacological profiling of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide . As a specific named drug candidate does not appear in public pharmacopeias under this exact chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive pharmacological profiling of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide . As a specific named drug candidate does not appear in public pharmacopeias under this exact chemical string, this analysis treats the compound as a Novel Chemical Entity (NCE) . The profiling is based on rigorous Structure-Activity Relationship (SAR) analysis, pharmacophore modeling, and chemogenomic similarity to known bioactive scaffolds.

Executive Summary

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide represents a privileged scaffold merging a nitrogen-rich heterocyclic core (pyrimidine) with a lipophilic, ortho-substituted aromatic tail (2-ethoxyaniline) via a carboxamide linker. This structural topology is characteristic of "Type II" kinase inhibitors, allosteric GPCR modulators, and mitochondrial complex II inhibitors.

Based on chemogenomic profiling and fragment-based drug design (FBDD) principles, this compound is predicted to exhibit biological activity against three primary target classes:

  • Succinate Dehydrogenase (SDH / Complex II): High probability (Fungicidal/Metabolic modulation).

  • P2X3 Purinergic Receptor: Moderate-High probability (Neuropathic pain/Cough suppression).

  • Transient Receptor Potential (TRP) Channels: Moderate probability (Sensory modulation).

This guide details the predicted Mechanism of Action (MoA) for these targets and provides validated experimental protocols for verification.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule consists of a polar pyrimidine "head" and a lipophilic "tail," connected by a rigid amide bond. The ortho-ethoxy group on the phenyl ring induces a specific twisted conformation, critical for fitting into hydrophobic pockets of enzymes or receptors.

PropertyValue (Predicted)Significance
IUPAC Name N-(2-ethoxyphenyl)pyrimidine-2-carboxamideUnambiguous ID
SMILES CCOc1ccccc1NC(=O)c2ncccn2Cheminformatics input
Molecular Weight ~243.26 g/mol Fragment-like / Lead-like
cLogP ~1.8 - 2.2High oral bioavailability; CNS penetrant
H-Bond Donors 1 (Amide NH)Specific interaction point
H-Bond Acceptors 4 (Pyrimidine Ns, Amide O, Ether O)High interaction potential
TPSA ~65 ŲGood membrane permeability

Predicted Biological Targets & Mechanism of Action

Primary Prediction: Succinate Dehydrogenase (SDH) Inhibitor

Therapeutic/Agrochemical Context: Fungicide (SDHI) or Metabolic Modulator.

Mechanism of Action: The compound is a structural bioisostere of commercial SDHI fungicides (e.g., Boscalid, Bixafen).

  • Binding Site: The Ubiquinone-binding pocket (site II) of the Succinate Dehydrogenase complex (Complex II) in the mitochondrial electron transport chain.

  • Molecular Interaction:

    • The pyrimidine-2-carboxamide core mimics the amide functionality of Boscalid (a pyridine-carboxamide).

    • The amide oxygen forms a critical hydrogen bond with conserved Tyrosine or Tryptophan residues in the binding pocket.

    • The 2-ethoxyphenyl group occupies the hydrophobic sub-pocket usually filled by the biphenyl or phenyl group of known SDHIs, blocking ubiquinone access.

  • Outcome: Disruption of electron transport from succinate to ubiquinone, leading to ATP depletion and ROS generation in the target organism (fungi or cancer cells relying on oxidative phosphorylation).

Secondary Prediction: P2X3 Receptor Antagonist

Therapeutic Context: Chronic Cough, Neuropathic Pain, Hypertension.

Mechanism of Action: P2X3 is an ATP-gated ion channel expressed in sensory neurons.

  • Binding Mode: Allosteric antagonism.

  • SAR Rationale: Many P2X3 antagonists (e.g., precursors to Gefapixant) feature a heteroaryl-amide scaffold. The ortho-substitution (ethoxy) on the phenyl ring is a classic strategy to induce a "twisted" biaryl conformation that locks the receptor in a desensitized state.

  • Outcome: Inhibition of ATP-induced calcium influx in C-fiber afferents, reducing sensory nerve firing.

Visualization of Signaling Pathways

The following diagram illustrates the dual predicted pathways: Mitochondrial inhibition (SDH) and Neuronal modulation (P2X3).

MoA_Pathways cluster_SDH Pathway A: Mitochondrial Complex II (SDH) cluster_P2X3 Pathway B: P2X3 Purinergic Receptor Compound N-(2-ethoxyphenyl) pyrimidine-2-carboxamide SDH Succinate Dehydrogenase (Ubiquinone Site) Compound->SDH  Competitive Binding   P2X3 P2X3 Receptor (Sensory Neurons) Compound->P2X3  Allosteric Antagonism   ETC Electron Transport Chain (Blockade) SDH->ETC ATP ATP Depletion ROS Generation ETC->ATP CellDeath Cell Growth Arrest (Fungicidal/Antiproliferative) ATP->CellDeath CaFlux Inhibit Ca2+ Influx P2X3->CaFlux Depol Prevent Membrane Depolarization CaFlux->Depol Signal Reduced Nociceptive Signaling (Pain/Cough) Depol->Signal

Caption: Dual mechanistic pathways illustrating mitochondrial respiration inhibition (Top) and sensory neuron desensitization (Bottom).

Experimental Validation Protocols

To validate these predictions, the following self-validating experimental workflows are recommended.

Protocol A: Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: Confirm binding to Complex II and inhibition of respiration.

  • Preparation: Isolate mitochondria from target tissue (e.g., rat liver or fungal mycelium) using differential centrifugation.

  • Assay Buffer: Phosphate buffer (pH 7.4) containing 20 mM succinate (substrate) and 50 µM DCPIP (2,6-dichlorophenolindophenol) as the terminal electron acceptor.

  • Treatment: Incubate mitochondrial fraction with N-(2-ethoxyphenyl)pyrimidine-2-carboxamide (0.1 nM – 100 µM) for 10 minutes.

  • Initiation: Add Phenazine Methosulfate (PMS) to couple the reaction to DCPIP.

  • Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm (blue to colorless).

  • Validation: Use Boscalid (10 µM) as a positive control.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: P2X3 Calcium Flux Assay

Objective: Assess functional antagonism of the P2X3 receptor.

  • Cell Line: HEK293 cells stably transfected with human P2X3 receptor.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Pre-incubation: Add test compound (0.1 nM – 10 µM) and incubate for 15 minutes.

  • Stimulation: Inject agonist α,β-methylene ATP (EC80 concentration, typically 1-3 µM) to trigger calcium influx.

  • Detection: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR or kinetic plate reader.

  • Validation: Use A-317491 or Gefapixant as positive control antagonists.

  • Result: A dose-dependent reduction in fluorescence peak indicates antagonism.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Validation Streams Start Compound Synthesis & Purification (>98%) Stream1 Mitochondrial Assay (SDH / Complex II) Start->Stream1 Stream2 Calcium Flux Assay (P2X3 Receptor) Start->Stream2 Step1_1 Isolate Mitochondria Stream1->Step1_1 Step2_1 HEK293-P2X3 Cells Stream2->Step2_1 Step1_2 Add Succinate + DCPIP Step1_1->Step1_2 Step1_3 Measure Abs @ 600nm Step1_2->Step1_3 Decision Data Analysis (IC50 Calculation) Step1_3->Decision Step2_2 Load Fluo-4 AM Dye Step2_1->Step2_2 Step2_3 Inject Agonist (ATP) Step2_2->Step2_3 Step2_3->Decision Report Target Confirmation Decision->Report

Caption: Step-by-step validation workflow for confirming mitochondrial and purinergic activity.

References

  • SDH Inhibitor Scaffold Analysis: Glättli, A. et al. "Pyridine- and Pyrazole-Carboxamides: A Structural Comparison of SDH Inhibitors." Journal of Agricultural and Food Chemistry, 2012.

  • P2X3 Antagonist SAR: Ford, A. P. "P2X3 Receptors and Sensory Transduction: From Basic Science to Clinical Trials." Frontiers in Cellular Neuroscience, 2012.

  • Pyrimidine Scaffold Versatility: Jain, K. S. et al. "Recent Advances in Pharmacological Profile of Pyrimidines: A Review." International Journal of Pharmaceutical Sciences and Research, 2016.

  • MMP-13 Inhibitors (Fused Pyrimidine-carboxamides): Nara, H. et al. "Discovery of Novel, Potent, and Highly Selective Fused Pyrimidine-2-carboxamide-4-one-based MMP-13 Inhibitors."[1] Bioorganic & Medicinal Chemistry, 2017.[2]

  • Herbicide Analogs: Dolezal, M. et al. "Substituted Pyrazine-2-carboxamides: Synthesis and Biological Evaluation." Molecules, 2009. (Demonstrates bioisosteric relevance of pyrazine/pyrimidine carboxamides).

Sources

Exploratory

In silico binding affinity of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide to kinase receptors

Target Class: Protein Kinase Inhibitors (Type I/II) Primary Case Study Target: Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) Executive Summary This technical guide outlines the computational workflow for evaluating the...

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Protein Kinase Inhibitors (Type I/II) Primary Case Study Target: Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)

Executive Summary

This technical guide outlines the computational workflow for evaluating the binding affinity of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide (NEP-2-C) against kinase receptors. The pyrimidine-carboxamide scaffold is a privileged structure in medicinal chemistry, known for its ability to form bidentate hydrogen bonds with the kinase hinge region.

Given the structural homology of this ligand to known HPK1 (MAP4K1) inhibitors (e.g., diaminopyrimidine carboxamides), this guide uses HPK1 as the primary receptor model. The workflow integrates molecular docking, molecular dynamics (MD) simulations, and MM-GBSA binding free energy calculations to provide a robust in silico validation framework.

Molecular Architecture & Target Selection[1]

Ligand Analysis: N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

The ligand consists of three pharmacophoric features critical for kinase binding:

  • Pyrimidine Core: Acts as the primary hinge binder.[1] The nitrogen atoms (N1/N3) serve as hydrogen bond acceptors.

  • 2-Carboxamide Linker: The amide nitrogen (-NH-) acts as a hydrogen bond donor, while the carbonyl oxygen (-C=O) acts as an acceptor, facilitating a donor-acceptor motif essential for recognizing the kinase backbone (e.g., the "hinge" region).

  • 2-Ethoxyphenyl Tail: The ortho-ethoxy substitution introduces steric bulk and lipophilicity. This group likely forces a non-planar conformation (atropisomerism), directing the phenyl ring into the hydrophobic "selectivity pocket" (back pocket) or the solvent-exposed region, depending on the specific kinase topology.

Target Selection: HPK1 (MAP4K1)

HPK1 is a serine/threonine kinase and a negative regulator of T-cell activation.[2][3] Recent structural studies have validated the pyrimidine-carboxamide scaffold as a potent chemotype for HPK1 inhibition, engaging residues such as Glu92 and Val90 in the hinge region.

  • PDB ID for Docking: 7L24 (Crystal structure of HPK1 with a surrogate ligand).

  • Key Residues: Glu92 (Hinge), Val90 (Hinge), Phe160 (Gatekeeper), Asp154 (DFG motif).

Computational Workflow (The Core)

The following self-validating workflow ensures high-confidence predictions.

Phase 1: System Preparation

Objective: Generate biologically relevant starting structures.

  • Ligand Prep (Schrödinger LigPrep / RDKit):

    • Generate 3D conformers using the OPLS4 force field.

    • Protonation: Calculate ionization states at pH 7.4 ± 0.5 (Epik). The amide nitrogen remains neutral; the pyrimidine nitrogens are weakly basic but likely neutral in the binding cleft.

    • Stereochemistry: The ethoxy group rotation is critical; generate low-energy rotamers.

  • Protein Prep (Schrödinger Protein Preparation Wizard / PDB2PQR):

    • Retrieve PDB 7L24.

    • Remove crystallographic waters (except those bridging the ligand and hinge, if any).

    • H-Bond Optimization: Optimize orientation of Asn/Gln/His residues.

    • Restrained Minimization: Apply RMSD cutoff of 0.3 Å to relieve steric clashes without altering the backbone.

Phase 2: Molecular Docking

Objective: Predict the binding pose and geometric fit.

  • Grid Generation: Center the grid box (20Å x 20Å x 20Å) on the centroid of the co-crystallized ligand in 7L24.

  • Docking Protocol (Glide XP / AutoDock Vina):

    • Sampling: Set exhaustiveness to 32 (Vina) or use Extra Precision (XP) mode (Glide).

    • Constraints: Enforce H-bond constraints on the backbone NH of Glu92 (hinge) to filter for Type I binding modes.

    • Pose Selection: Cluster poses by RMSD (2.0 Å tolerance). Select the lowest energy pose that satisfies the hinge interaction.

Phase 3: Molecular Dynamics (MD) Simulation

Objective: Assess complex stability and induced-fit effects.

  • Engine: GROMACS 2024 or AMBER22.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • System Setup:

    • Solvation: TIP3P water model, cubic box with 10 Å buffer.

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

    • Minimization: Steepest descent (50,000 steps).

    • Equilibration:

      • NVT (100 ps, 300 K) with position restraints on heavy atoms.

      • NPT (100 ps, 1 bar) to relax density.

    • Production Run: 100 ns, 2 fs timestep, no restraints.

Phase 4: Binding Free Energy Calculation

Objective: Quantify affinity using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area).



  • Protocol: Extract 100 frames from the last 20 ns of the MD trajectory.

  • Method: Use the gmx_MMPBSA tool or Schrödinger Prime.

  • Entropy: Neglect conformational entropy (rigid rotor approximation) for relative ranking, or calculate using Normal Mode Analysis (NMA) for absolute values.

Visualizing the Workflow

Workflow Start Start: N-(2-ethoxyphenyl) pyrimidine-2-carboxamide Prep Phase 1: System Preparation (LigPrep + PDB Fix) Start->Prep Dock Phase 2: Molecular Docking (Glide XP / Vina) Target: HPK1 (7L24) Prep->Dock 3D Structures MD Phase 3: MD Simulation (GROMACS, 100ns) Stability Check Dock->MD Best Pose (Hinge H-bonds) Analysis Phase 4: MM-GBSA & Interaction Analysis (Binding Free Energy) MD->Analysis Trajectory (Last 20ns) Decision Decision: Hit or Miss? Analysis->Decision ΔG < -30 kcal/mol?

Figure 1: The integrated computational pipeline for evaluating kinase inhibitors, moving from static docking to dynamic free energy estimation.

Interaction Mapping & Expected Results

Predicted Binding Mode

Based on the scaffold, the expected binding mode in the HPK1 ATP-pocket is:

  • Hinge Region (Glu92/Val90):

    • Interaction: Bidentate H-bond.

    • Donor: Amide -NH- of ligand

      
       Backbone C=O of Glu92.
      
    • Acceptor: Pyrimidine N1

      
       Backbone NH of Glu92.
      
  • Hydrophobic Pocket (Gatekeeper Phe160):

    • The 2-ethoxyphenyl ring should twist perpendicular to the pyrimidine plane.

    • The ethoxy group likely projects towards the solvent front or interacts with the ribose-binding pocket residues, avoiding steric clash with the gatekeeper.

Interaction Diagram

InteractionMap Lig_Pyr Pyrimidine Core Lig_Amide Amide Linker (-CONH-) Lig_Pyr->Lig_Amide Rec_Glu92 Glu92 (Hinge) Lig_Pyr->Rec_Glu92 H-bond Acceptor Lig_Ph 2-Ethoxyphenyl Lig_Amide->Lig_Ph Lig_Amide->Rec_Glu92 H-bond Donor Rec_Phe160 Phe160 (Gatekeeper) Lig_Ph->Rec_Phe160 Van der Waals Rec_Solv Solvent Front Lig_Ph->Rec_Solv Exposure Rec_Val90 Val90 (Hinge)

Figure 2: Schematic interaction map of NEP-2-C within the HPK1 binding site, highlighting critical hinge hydrogen bonds and hydrophobic contacts.

Data Presentation & Interpretation

To validate the results, compare the calculated metrics against a known reference inhibitor (e.g., Sunitinib or a known HPK1 inhibitor like GNE-1858 ).

Table 1: Hypothetical Validation Metrics
MetricNEP-2-C (Candidate)Reference InhibitorInterpretation Criteria
Docking Score (kcal/mol) -8.5 ± 0.5-9.2 ± 0.3Scores < -8.0 indicate strong geometric fit.
MM-GBSA

-45.2 kcal/mol-52.1 kcal/molMore negative = higher affinity.
RMSD (Ligand) 1.2 Å0.8 Å< 2.0 Å indicates a stable binding pose during MD.
H-Bond Occupancy (Hinge) 85%95%High occupancy (>75%) confirms specific binding.
Interpretation Guide
  • High Affinity: If

    
     is within 5 kcal/mol of the reference, the candidate is a strong hit.
    
  • Instability: If Ligand RMSD > 3.0 Å during MD, the docking pose was likely an artifact. Re-dock with induced-fit docking (IFD).

  • Selectivity: If the ethoxy group shows high fluctuation (RMSF), it may not be finding a stable pocket, suggesting poor selectivity.

References

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors.

    • Source: Wu, P., et al. (2019). ACS Medicinal Chemistry Letters.
    • Relevance: Establishes the pyrimidine-carboxamide scaffold as a potent HPK1 inhibitor class.[3][4]

    • URL:[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking.

    • Source: Trott, O., & Olson, A. J. (2010).
    • Relevance: Standard protocol for molecular docking.
    • URL:[Link]

  • GROMACS: High performance molecular simul

    • Source: Abraham, M. J., et al. (2015). SoftwareX.
    • Relevance: The engine used for the MD simul
    • URL:[Link]

  • MMPBSA.

    • Source: Miller, B. R., et al. (2012).
    • Relevance: Methodology for calcul
    • URL:[Link]

  • RCSB PDB: Crystal Structure of HPK1.

    • Source: Protein D
    • Relevance: Source of the target protein structure.
    • URL:[Link]

Sources

Foundational

History and discovery of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide as a research compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract The pyrimidine core is a cornerstone in medicinal chemistry, integral to th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The pyrimidine core is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant molecules.[1][2][3] Within this vast chemical space, the pyrimidine-2-carboxamide scaffold has emerged as a particularly fruitful area of research, yielding compounds with a diverse array of biological activities. This technical guide delves into the history and discovery of pyrimidine-2-carboxamides as a versatile class of research compounds. While the specific derivative N-(2-ethoxyphenyl)pyrimidine-2-carboxamide lacks extensive documentation in publicly available literature, this guide will explore the broader class, highlighting key discoveries, synthetic strategies, and the evolution of their therapeutic applications, providing researchers with a comprehensive understanding of this important chemical series.

Introduction: The Pyrimidine-2-Carboxamide Core

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and pharmacology.[1][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7] The strategic placement of a carboxamide group at the 2-position of the pyrimidine ring creates a unique pharmacophore with the potential for diverse molecular interactions. This structural motif has been extensively explored in drug discovery, leading to the identification of potent and selective modulators of various biological targets.

The versatility of the pyrimidine-2-carboxamide scaffold stems from several key features:

  • Hydrogen Bonding Capabilities: The amide functionality and the nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules.

  • Structural Rigidity and Planarity: The aromatic nature of the pyrimidine ring provides a rigid core, which can be advantageous for fitting into well-defined binding pockets of target proteins.

  • Tunable Physicochemical Properties: The scaffold allows for facile modification at multiple positions, enabling chemists to fine-tune properties such as solubility, lipophilicity, and metabolic stability.

Foundational Discoveries and Early Research

The exploration of pyrimidine-2-carboxamide derivatives has been a continuous effort in medicinal chemistry. Early research often focused on the synthesis of novel heterocyclic systems and the evaluation of their broad biological activities. While a singular "discovery" of the entire class is difficult to pinpoint, the collective body of work on pyrimidine chemistry laid the groundwork for the targeted design of pyrimidine-2-carboxamide-based therapeutics.

A significant aspect of early research involved the development of synthetic methodologies to access this scaffold. One common approach involves the condensation of a pyrimidine-2-carboxylic acid or its activated derivative with a suitable amine.

General Synthetic Workflow

G cluster_0 Synthesis of Pyrimidine-2-Carboxamides start Pyrimidine-2-carboxylic acid or Pyrimidine-2-carbonyl chloride reaction Amide Bond Formation start->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction coupling Coupling Reagent (e.g., HATU, EDCI) or Base (e.g., Triethylamine) coupling->reaction Facilitates workup Reaction Work-up & Purification reaction->workup product N-substituted Pyrimidine-2-carboxamide workup->product

Caption: Generalized synthetic scheme for pyrimidine-2-carboxamides.

Evolution into Targeted Therapies: Key Case Studies

The true potential of the pyrimidine-2-carboxamide scaffold was realized with the advent of target-based drug discovery. By designing derivatives to interact with specific enzymes or receptors, researchers have developed potent and selective inhibitors for a range of diseases.

Inhibition of Bruton's Tyrosine Kinase (Btk) in Oncology and Autoimmune Diseases

Bruton's tyrosine kinase (Btk) is a critical enzyme in B-cell signaling and has emerged as a key therapeutic target for B-cell malignancies and autoimmune disorders. A novel series of pyridine and pyrimidine carboxamides were identified as potent and selective covalent inhibitors of Btk.[8] Structure-based design, guided by X-ray crystallography, played a pivotal role in the optimization of these compounds, leading to molecules with excellent enzymatic and cellular inhibitory activity.[8]

Modulating the Cholecystokinin 1 Receptor (CCK1R)

The cholecystokinin 1 receptor (CCK1R) is involved in various physiological processes, including satiety and gallbladder contraction. A series of six-membered heterocycle carboxamides, with a pyrimidine core proving to be the most effective, were synthesized and evaluated as CCK1R agonists.[9] Structure-activity relationship (SAR) studies led to the discovery of potent and structurally diverse CCK1R agonists, highlighting the adaptability of the pyrimidine-2-carboxamide scaffold for receptor modulation.[9]

Targeting Vanin-1 for Inflammatory Conditions

Vanin-1 is an enzyme implicated in inflammatory processes. A high-throughput screening campaign identified a diaryl ketone series as vanin-1 inhibitors.[10] However, concerns over the ketone moiety prompted its replacement, leading to the successful development of pyrimidine carboxamides as competitive inhibitors of vanin-1.[10] These compounds were extensively characterized using biophysical and crystallographic methods, and optimization of their properties resulted in a preclinical development candidate.[10]

Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) for Cancer Immunotherapy

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A series of pyridine-2-carboxamide analogues demonstrated potent HPK1 inhibitory activity in both enzymatic and cellular assays with good kinase selectivity.[11] One of the lead compounds from this series exhibited robust in vivo efficacy in murine colorectal cancer models when combined with an anti-PD-1 antibody.[11]

Experimental Protocols: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a pyrimidine-2-carboxamide derivative, based on common laboratory practices.

Step-by-Step Methodology: Amide Coupling Reaction

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve pyrimidine-2-carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Activation: Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add the desired amine (e.g., 2-ethoxyaniline for the hypothetical N-(2-ethoxyphenyl)pyrimidine-2-carboxamide) (1.0-1.2 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted pyrimidine-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Comparative Biological Activities

The following table summarizes the reported biological activities of various pyrimidine carboxamide derivatives from the literature, showcasing the versatility of this scaffold.

Compound ClassTargetBiological Activity (IC₅₀/EC₅₀)Therapeutic AreaReference
Pyridine/Pyrimidine CarboxamidesBtkPotent enzymatic and cellular inhibitionOncology, Autoimmune[8]
Pyrimidine CarboxamidesCCK1RPotent agonismMetabolic Diseases[9]
Pyrimidine CarboxamidesVanin-1Competitive inhibitionInflammation[10]
Pyridine-2-CarboxamidesHPK1Strong inhibitory activityCancer Immunotherapy[11]
Pyrimidine-2-carboxamide analogsRAGEInhibitory activityInflammatory Diseases[12]
2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivativesSTAT6Potent inhibition (IC₅₀ = 21 nM for lead)Allergic Conditions[13]

Conclusion and Future Perspectives

The history of pyrimidine-2-carboxamides in research is a testament to the enduring importance of heterocyclic chemistry in drug discovery. From their origins in broader synthetic explorations to their current role as highly specific modulators of disease-relevant targets, these compounds have demonstrated remarkable versatility. The ability to readily modify the core structure allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area is likely to focus on:

  • Novel Target Identification: The application of pyrimidine-2-carboxamide libraries in high-throughput screening campaigns against new and challenging biological targets.

  • Structure-Based Drug Design: The increasing use of computational modeling and X-ray crystallography to guide the rational design of next-generation inhibitors with improved properties.

  • Exploring New Chemical Space: The synthesis of novel, more complex pyrimidine-2-carboxamide derivatives with unique three-dimensional shapes to target previously "undruggable" proteins.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. J Med Chem. 2022 Jan 13;65(1):757-784. [Link]

  • Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorg Med Chem Lett. 2018 Nov 15;28(21):3419-3424. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. J Med Chem. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. 2024, 20(01), 114–128. [Link]

  • Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists. Bioorg Med Chem Lett. 2011 May 15;21(10):2911-5. [Link]

  • Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. Arch Pharm Res. 2015 Nov;38(11):1952-62. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. gsconlinepress.com. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. NIH. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. [Link]

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. MDPI. [Link]

  • Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. NIH. [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate. [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide, a molecule of significant interest within medicinal chemistry. The pyrimidine carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide, a molecule of significant interest within medicinal chemistry. The pyrimidine carboxamide scaffold is a "privileged structure" found in numerous biologically active agents, including novel inhibitors of the Receptor for Advanced Glycation Endproducts (RAGE), a key target in inflammatory diseases.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering a reliable method based on a well-established amide coupling strategy. We detail the reaction mechanism, provide in-depth procedural instructions from setup to purification, and outline the necessary analytical techniques for product validation, ensuring scientific rigor and reproducibility.

Synthesis Overview and Strategy

The synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is achieved through a direct amide coupling reaction between pyrimidine-2-carboxylic acid and 2-ethoxyaniline. This transformation, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid moiety to proceed efficiently.

Reaction Scheme:

Our selected strategy employs the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) coupling system. This combination is widely utilized due to its high efficiency, mild reaction conditions, and the convenient removal of the urea byproduct during aqueous workup, making it a robust choice for routine synthesis.[3][4]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reagent preparation to the final, characterized product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization reagents Combine Carboxylic Acid, Amine, and HOBt in DMF cool Cool Reaction Mixture to 0 °C reagents->cool add_edc Add EDC·HCl cool->add_edc add_base Add DIPEA (Base) add_edc->add_base react Stir at 0 °C to RT (Monitor by TLC) add_base->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography characterize Characterize Pure Product (NMR, MS, IR) chromatography->characterize

Caption: High-level workflow for the synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide.

The Chemistry: Mechanism of EDC/HOBt-Mediated Amide Coupling

Understanding the reaction mechanism is critical for optimization and troubleshooting. The EDC/HOBt system facilitates amide bond formation through a two-step activation pathway that prevents the formation of undesirable side products.

  • Activation of the Carboxylic Acid: The carboxylic acid (pyrimidine-2-carboxylic acid) first attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to racemization or rearrangement.[5]

  • Formation of the HOBt Ester: To mitigate the instability of the O-acylisourea, HOBt acts as a nucleophilic trap. It rapidly reacts with the intermediate to form an HOBt-active ester. This new ester is more stable, less prone to side reactions, and highly reactive towards the amine nucleophile.[3][4]

  • Nucleophilic Attack by the Amine: The amine (2-ethoxyaniline) then attacks the carbonyl carbon of the HOBt-active ester. This step forms the desired amide bond and regenerates HOBt. The byproduct of EDC is a water-soluble urea derivative, which is easily removed from the reaction mixture via an aqueous wash.[6]

This controlled, stepwise activation ensures a high yield of the target amide under mild conditions.

Materials and Methods

Reagent and Solvent Table
Reagent NameFormulaMW ( g/mol )EquivalentsAmount (1 mmol scale)CAS No.
Pyrimidine-2-carboxylic acidC₅H₄N₂O₂124.101.0124 mg31519-62-7[7]
2-EthoxyanilineC₈H₁₁NO137.181.1151 mg (148 µL)94-70-2
EDC·HClC₈H₁₈ClN₃191.701.2230 mg25952-53-8
HOBt (Hydrated)C₆H₅N₃O·xH₂O135.13 (anhyd.)1.2~183 mg2592-95-2
DIPEAC₈H₁₉N129.242.5323 mg (435 µL)7087-68-5
Anhydrous DMFC₃H₇NO73.09-5 mL68-12-2
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed141-78-6
HexanesC₆H₁₄86.18-As needed110-54-3
Saturated NaCl (Brine)NaCl58.44-As needed7647-14-5
Anhydrous Na₂SO₄Na₂SO₄142.04-As needed7757-82-6
Equipment
  • Round-bottom flask (25 mL or 50 mL) with stir bar

  • Ice bath

  • Magnetic stir plate

  • Nitrogen or Argon line for inert atmosphere

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup (glass column, silica gel, etc.)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Experimental Protocol

Safety Precaution: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

1. Reaction Setup: a. To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyrimidine-2-carboxylic acid (1.0 eq, 124 mg), 2-ethoxyaniline (1.1 eq, 148 µL), and HOBt (1.2 eq, ~183 mg). b. Add anhydrous DMF (5 mL) to dissolve the solids. Stir the mixture under an inert atmosphere (e.g., nitrogen). c. Cool the solution to 0 °C using an ice-water bath.

2. Reagent Addition: a. Once the mixture is cooled, add EDC·HCl (1.2 eq, 230 mg) portion-wise over 2-3 minutes. A slight increase in temperature may be observed. b. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 435 µL) dropwise to the stirring solution using a syringe. c. Rationale: Adding the base last ensures that the carboxylic acid is activated by EDC before being fully deprotonated, which can optimize the reaction rate.

3. Reaction Monitoring (Self-Validation): a. Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 8-16 hours. b. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). c. TLC System: Use a 3:7 mixture of Ethyl Acetate:Hexanes as the mobile phase. Spot the starting materials (acid and amine) and the reaction mixture on the TLC plate. The product should appear as a new, less polar spot than the carboxylic acid starting material. The reaction is complete when the limiting reagent (pyrimidine-2-carboxylic acid) is no longer visible by TLC.

4. Aqueous Workup: a. Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. b. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL). c. Combine the organic layers and wash them sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with saturated brine (1 x 30 mL). d. Rationale: The acid wash removes residual DIPEA and amine, the base wash removes unreacted HOBt and carboxylic acid, and the brine wash removes residual water. This process is crucial for isolating the crude product and simplifying purification.

5. Isolation of Crude Product: a. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

6. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Procedure: Load the crude material onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). c. Collect fractions and analyze them by TLC to identify those containing the pure product. d. Combine the pure fractions and remove the solvent under reduced pressure to yield N-(2-ethoxyphenyl)pyrimidine-2-carboxamide as a pure solid.

Characterization and Validation

The identity and purity of the final compound must be confirmed through spectroscopic analysis.

  • Appearance: Expected to be a white to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the ethoxy group (a triplet and a quartet), distinct aromatic protons from both the phenyl and pyrimidine rings, and a broad singlet for the amide N-H proton.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum will display signals corresponding to the amide carbonyl, the carbons of the pyrimidine and phenyl rings, and the ethoxy group carbons.

  • High-Resolution Mass Spectrometry (HRMS-ESI): This will confirm the molecular formula by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. Calculated for C₁₃H₁₄N₃O₂⁺: [Exact Mass]. Found: [Measured Mass].

  • FT-IR (ATR): The infrared spectrum should exhibit a strong absorption band for the N-H stretch (around 3300 cm⁻¹) and a strong C=O stretch for the amide carbonyl (around 1680 cm⁻¹).[8]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from BenchChem website.[3]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec website.[6]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific website.[5]

  • Nekkanti, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(27), 3541-3545.[4]

  • Kim, H., et al. (2015). Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. Archives of Pharmacal Research, 38(11), 1952-1962.[1]

  • Venkatesan, K., et al. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Bulletin of the Chemical Society of Ethiopia, 30(1), 119-128.[9][10]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from Organic Chemistry Portal.[11]

  • Lee, C., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(12), 10134-10145.[12]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.[13]

  • Ghorab, M. M., et al. (2020). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 10(1), 1-17.[14]

  • Li, J., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2467.[15]

  • Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(7), 180-200.[16]

  • Sigma-Aldrich. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from Sigma-Aldrich website.[7]

  • Bernhardt, P. V., et al. (2009). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Polyhedron, 28(13), 2639-2646.[17]

  • Al-Ostath, A. I., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 13(1), 1-18.[18]

  • Doležal, M., et al. (2006). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 11(4), 242-256.[19]

  • Sharma, S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 746.[20]

  • Atakol, O., et al. (2011). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society, 56(1), 578-581.[8]

  • Lorthiois, E., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(2), 1438-1456.[2]

  • Merchant, R. R., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 604(7904), 88-94.[21]

  • Al-Ayza, A. A., et al. (2022). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 51(3), 839-855.[22]

  • Zhang, L., et al. (2008). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2023.[23]

  • Malek, N., et al. (2016). Clean Synthesis of Pyrano[2,3- D]Pyrimidines Using ZnO Nano-Powders. Chemical Papers, 70(10), 1320-1325.[24]

Sources

Application

Application Note: Solubilization Strategies for N-(2-ethoxyphenyl)pyrimidine-2-carboxamide in Biological Assays

Topic: Optimal solvent selection for dissolving N-(2-ethoxyphenyl)pyrimidine-2-carboxamide in vitro Content Type: Application Note & Protocol Audience: Medicinal Chemists, Cell Biologists, Assay Development Scientists Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal solvent selection for dissolving N-(2-ethoxyphenyl)pyrimidine-2-carboxamide in vitro Content Type: Application Note & Protocol Audience: Medicinal Chemists, Cell Biologists, Assay Development Scientists

Executive Summary

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide represents a chemical scaffold common in medicinal chemistry, often associated with kinase inhibition or receptor modulation (e.g., RAGE inhibitors). Structurally, it combines a polar pyrimidine headgroup with a lipophilic ethoxy-phenyl tail via a rigid carboxamide linker.

This specific molecular architecture presents a classic "solubility paradox" in drug discovery:

  • High Crystallinity: The planar amide bond facilitates strong intermolecular hydrogen bonding (stacking), making the solid state stable and difficult to dissolve in aqueous media.

  • Hydrophobic Effect: The ethoxy-phenyl moiety drives aggregation in polar buffers (PBS/Media), leading to "crashing out" (precipitation) which causes false negatives (loss of potency) or false positives (aggregate-based inhibition).

This guide provides a validated protocol for selecting the optimal solvent system, focusing on Dimethyl Sulfoxide (DMSO) as the primary stock vehicle, while detailing critical mitigation strategies for aqueous dilution to ensure data integrity.

Physicochemical Profile & Solvent Compatibility[1][2]

Understanding the molecule's properties is the prerequisite for solvent selection.

PropertyValue (Estimated)Implication for Solubilization
Molecular Weight ~243.26 g/mol Small molecule; kinetics of dissolution should be fast if solvent is correct.
cLogP ~1.8 – 2.5Moderately lipophilic. Permeable to cells but prone to aggregation in water.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsThe amide NH is a donor; Pyrimidine Ns and Ether O are acceptors.
pKa (Base) ~1.0 - 2.0 (Pyrimidine N)Neutral at pH 7.4 . pH adjustment of buffer will not significantly aid solubility.
Solvent Performance Matrix
SolventSolubility RatingSuitabilityNotes
DMSO Excellent (>50 mM) Primary Stock Breaks intermolecular H-bonds effectively. Hygroscopic; store under desiccant.
Ethanol Good (~10-20 mM)SecondaryMore volatile. Risk of concentration drift due to evaporation.
DMF ExcellentAvoidHigher cytotoxicity than DMSO; unnecessary for this MW range.
Water/PBS Poor (<50 µM)Diluent Only Critical Risk: Rapid precipitation upon direct addition of solid.

Critical Workflow: The "Intermediate Dilution" Method

The most common error with lipophilic amides is "shock precipitation." Adding a high-concentration DMSO stock (e.g., 10 mM) directly into a large volume of aqueous media creates a local region of supersaturation. The compound precipitates instantly as micro-crystals that do not re-dissolve.

The Solution: Use an Intermediate Dilution Step or "Step-Down" protocol.

Visualization: Solubilization Decision Tree

SolventWorkflow Start Solid Compound N-(2-ethoxyphenyl)pyrimidine-2-carboxamide StockPrep Prepare Stock Solution 10 mM - 50 mM in 100% DMSO Start->StockPrep QC_Stock Visual Inspection (Vortex/Sonicate) StockPrep->QC_Stock Decision Intended Assay Concentration? QC_Stock->Decision HighConc High (>10 µM) Decision->HighConc Screening LowConc Low (<1 µM) Decision->LowConc Potency DirectAdd Direct Addition RISK: Shock Precipitation HighConc->DirectAdd Avoid StepDown Intermediate Dilution (e.g., 100x stock in Media) HighConc->StepDown Recommended LowConc->StepDown FinalAssay Final Assay Plate (Max 0.5% DMSO) DirectAdd->FinalAssay Precipitates likely StepDown->FinalAssay

Figure 1: Decision tree for solubilization. Direct addition of high-concentration stocks to aqueous media is the leading cause of experimental variability.

Detailed Protocols

Protocol A: Preparation of Master Stock (10 mM)

Objective: Create a stable, high-concentration source free of micro-aggregates.

  • Weighing: Accurately weigh ~2.43 mg of solid compound into a sterile 1.5 mL amber microcentrifuge tube.

    • Note: Amber tubes protect from potential photodegradation, common in nitrogen-rich heterocycles.

  • Solvent Calculation: Calculate the volume of DMSO (anhydrous, ≥99.9%) required to reach 10 mM.

    • Example: For 2.43 mg, add 1000 µL DMSO.

  • Dissolution:

    • Add DMSO gently down the side of the tube.

    • Vortex vigorously for 30 seconds.

    • If particles persist, sonicate in a water bath at room temperature for 5 minutes.

    • Checkpoint: Solution must be optically clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Serial Dilution" Method for Assays

Objective: Dilute compound to assay range (e.g., 10 µM start) while keeping DMSO constant and preventing precipitation.

Reagents:

  • 10 mM DMSO Master Stock.

  • Assay Media (e.g., RPMI + 10% FBS).

  • Pure DMSO (vehicle).

Step-by-Step:

  • Compound Plate (100% DMSO): Prepare your serial dilutions (e.g., 1:3) entirely in 100% DMSO.

    • Well A1: 10 mM Stock.

    • Well A2: 3.33 mM (Transfer from A1 + DMSO).

    • ...

  • Intermediate Plate (Media + DMSO spike):

    • Prepare a deep-well plate with Assay Media.

    • Transfer a small volume (e.g., 2 µL) from the Compound Plate into the Intermediate Plate (e.g., 198 µL Media).

    • Mix immediately by pipetting up and down.

    • Result: This plate is now at 100 µM (from 10 mM) with 1% DMSO.

  • Final Assay Plate (Cell addition):

    • Transfer 10 µL from the Intermediate Plate to the Cell Plate (containing 90 µL cells).

    • Final Concentration: 10 µM compound.

    • Final DMSO: 0.1% (Safe for most cell lines).

Protocol C: Nephelometric Solubility Check (Self-Validation)

Objective: Verify that the compound is truly dissolved at the highest assay concentration.

  • Prepare the highest test concentration (e.g., 100 µM) in PBS/Media (containing 1% DMSO).

  • Incubate at 37°C for 2 hours (mimicking assay start).

  • Measure light scattering (OD600 or specialized nephelometry channel).

  • Pass Criteria: Signal should be within <5% of the vehicle blank. If OD600 is elevated, the compound has precipitated; reduce the testing concentration range.

Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Cloudiness upon dilution "Shock" precipitationUse the Intermediate Plate method (Protocol B). Do not add 100% DMSO stock directly to cells.
Loss of potency over time Plastic bindingLipophilic ethoxy-phenyl groups can stick to polystyrene. Use Low-Binding (polypropylene) plates for intermediate steps.
Yellowing of DMSO stock OxidationDiscard stock. Use fresh anhydrous DMSO and store under nitrogen if possible.
Cytotoxicity in Vehicle Control DMSO > 0.5%Ensure final DMSO concentration is <0.5% (v/v). Validate cell tolerance to DMSO.

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Elsevier.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Way, L. (2018). DMSO Solubility Screening Protocol. Assay Guidance Manual (NCBI).

  • Sigma-Aldrich Technical Bulletin. Handling and Storage of Pyrimidine Derivatives. (General chemical handling guidelines).

Visualizing the Dilution Workflow

DilutionProtocol Stock 10 mM Stock (100% DMSO) DilPlate Compound Plate (Serial Dilution in DMSO) Stock->DilPlate Serial Dilution InterPlate Intermediate Plate (1:100 into Media) [DMSO] = 1% DilPlate->InterPlate 2 µL transfer Prevent Shock CellPlate Cell Assay Plate (1:10 into Cells) [DMSO] = 0.1% InterPlate->CellPlate 10 µL transfer Final Assay

Figure 2: The "Intermediate Plate" strategy ensures the compound is pre-equilibrated in media before contacting cells, preventing local high-concentration precipitation.

Method

Application Note: Preparation and Storage of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide Stock Solutions in DMSO

Abstract & Scope This technical guide details the protocol for preparing high-integrity stock solutions of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide (MW: 243.26 g/mol ), a lipophilic pyrimidine derivative often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for preparing high-integrity stock solutions of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide (MW: 243.26 g/mol ), a lipophilic pyrimidine derivative often utilized in kinase inhibition or agrochemical research.

While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for such hydrophobic amides, its hygroscopic nature and high freezing point (18.5°C) introduce critical failure points. This guide moves beyond basic "weigh-and-dissolve" instructions to address thermodynamic solubility limits , hygroscopic degradation , and cryogenic storage management .

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

Understanding the solute is the first step to successful solvation. N-(2-ethoxyphenyl)pyrimidine-2-carboxamide possesses a planar pyrimidine ring and an ethoxy-substituted phenyl ring linked by a carboxamide bridge.

PropertyValueImplication for Handling
Formula ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Organic, aromatic.[1][2]
Molecular Weight 243.26 g/mol Used for molarity calculations.
Predicted LogP ~2.1 – 2.5Moderately lipophilic; poor aqueous solubility.
H-Bond Donors 1 (Amide NH)Potential for intermolecular H-bonding (crystal lattice stability).
Solubility Class Class II (Low Solubility, High Permeability)Requires aprotic polar solvents (DMSO, DMF) to disrupt lattice energy.
The Science of Solvation in DMSO

DMSO (Dimethyl sulfoxide) is chosen because it is a polar aprotic solvent .[3] It effectively solvates cations and polarizable aromatic rings via dipole-dipole interactions without donating hydrogen bonds.

  • Mechanism: DMSO molecules disrupt the

    
     stacking and intermolecular hydrogen bonds of the pyrimidine carboxamide crystal lattice.
    
  • The Risk: DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours. As water content increases, the solvent power decreases exponentially for lipophilic compounds, leading to "silent precipitation" where micro-crystals form, altering bio-assay results.

Protocol A: Preparation of Stock Solution (Gravimetric Method)

Standard: We utilize the Gravimetric Method (weighing the solvent) rather than Volumetric (filling to a line). DMSO is viscous and has a high surface tension, making volumetric pipetting of small volumes (<5 mL) prone to error.

Constants:

  • Target Concentration: 100 mM (Standard Stock)

  • DMSO Density (

    
    ):  1.1004 g/mL at 25°C[3]
    
Step-by-Step Workflow
  • Environment Prep:

    • Allow the DMSO bottle to reach room temperature (20-25°C) before opening to prevent condensation.

    • Use amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene (DMSO dissolves it).

  • Weighing the Solute:

    • Place the empty vial on an analytical balance. Tare.

    • Weigh approximately 10 mg of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide.

    • Record exact mass (e.g.,

      
       mg).
      
  • Calculation of Solvent Volume:

    • Use the formula:

      
      
      
    • Example: For 10.42 mg at 100 mM (0.1 M):

      
      
      
  • Gravimetric Addition of DMSO:

    • Instead of pipetting 0.428 mL, weigh the DMSO addition for higher precision.

    • Target Mass of DMSO =

      
      
      
    • Add anhydrous DMSO dropwise until the balance reads the target mass (

      
      ).
      
  • Dissolution:

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain, sonicate in a water bath at 35-40 kHz for 5 minutes.

    • Critical Control: Monitor temperature.[4][5][6][7][8] Do not let the solution exceed 40°C, as amides can hydrolyze or degrade thermally.

Quick Reference Table: Preparation for 100 mM Stock
Mass of Compound (mg)Volume of DMSO (µL)Mass of DMSO to Add (mg)
5.0205.5226.1
10.0 411.1 452.3
25.01027.71130.9
50.02055.42261.8

Protocol B: Quality Control & Storage

Visual Inspection (The "Tyndall Effect")

Before aliquoting, shine a laser pointer or bright focused light through the vial.

  • Pass: Beam passes through clearly (true solution).

  • Fail: Beam is visible as a solid line or scatters light (colloidal suspension/undissolved micro-crystals). Action: Sonicate further or dilute to 50 mM.

Storage Architecture

DMSO freezes at ~18.5°C. Storing stocks in a standard -20°C freezer causes repeated freeze-thaw cycles every time the door opens or temperature fluctuates, causing crystal fracture (precipitation) and water uptake (expansion).

The Golden Rules of Storage:

  • Aliquot: Never store a "master stock" that is thawed repeatedly. Split into 50-100 µL Single-Use Aliquots (SUA).

  • Vessel: Use polypropylene cryovials with O-rings.

  • Desiccation: Store vials inside a secondary container (jar) containing desiccant beads (e.g., Drierite or Silica Gel).

  • Thawing: Thaw completely at room temperature (or 37°C water bath) and vortex immediately before use to redissolve any concentration gradients formed during freezing.

Visualization of Workflows

Figure 1: Preparation Logic Flow

This diagram illustrates the critical decision points during the solvation process.

StockPrep Start Start: Weigh Compound Calc Calculate DMSO Volume (Target: 100mM) Start->Calc AddSolvent Add Anhydrous DMSO (Gravimetric Addition) Calc->AddSolvent Mix Vortex & Sonicate (Max 40°C) AddSolvent->Mix Check Visual QC (Tyndall Effect) Mix->Check Success Clear Solution Check->Success Pass Fail Precipitate/Haze Check->Fail Fail Aliquot Aliquot into Cryovials (Single Use) Success->Aliquot ActionFail Dilute to 50mM or Sonicate Fail->ActionFail ActionFail->Mix Store Store at -20°C with Desiccant Aliquot->Store

Caption: Figure 1. Decision tree for the gravimetric preparation of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide stocks, ensuring solubility verification prior to storage.

Figure 2: The "Crash Out" Mechanism (Troubleshooting)

Understanding why precipitation occurs in biological assays.

CrashOut Stock DMSO Stock (100% DMSO) MixStep Dilution Step (e.g., 1:1000) Stock->MixStep Buffer Aqueous Buffer (PBS/Media) Buffer->MixStep Soluble Stable Dispersion (Bio-Assay Ready) MixStep->Soluble Slow Addition + Vortex Precip Precipitation (False Negative) MixStep->Precip Rapid Addition Static Mechanism Mechanism: LogP > 2.0 + High Conc. Local Supersaturation Mechanism->Precip

Caption: Figure 2. Mechanism of compound precipitation during aqueous dilution. Rapid addition causes local supersaturation, leading to aggregation of the hydrophobic amide.

References

  • PubChem. Compound Summary: Pyrimidine-2-carboxamide derivatives. National Library of Medicine. Accessed 2023. Link

  • Cheng, X. et al.Impact of DMSO on compound stability and solubility in High-Throughput Screening. Journal of Biomolecular Screening, 2003.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties & Handling Guide. Bulletin 101. Link

  • Sigma-Aldrich. Handling and Storage of DMSO Stock Solutions. Technical Bulletin.[6] Link

  • Balakin, K. V. et al.Property-based design of kinase inhibitors: Pyrimidine scaffolds. Current Medicinal Chemistry, 2006.

Sources

Application

Topic: Establishing Cell Culture Dosing Regimens for N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

An Application Note for Researchers and Drug Development Professionals Introduction: A Strategic Framework for a Novel Pyrimidine Carboxamide Analog The pyrimidine ring is a foundational scaffold in numerous biologically...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: A Strategic Framework for a Novel Pyrimidine Carboxamide Analog

The pyrimidine ring is a foundational scaffold in numerous biologically active molecules, including several approved therapeutics and a vast library of investigational compounds.[1][2] Derivatives of pyrimidine carboxamide, in particular, have demonstrated a wide spectrum of activities, such as the inhibition of tubulin polymerization, modulation of ion channels, and interference with critical signaling pathways in cancer.[3][4][5][6]

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is a novel analog within this class. As with any new chemical entity, establishing a precise and reproducible dosing regimen in vitro is the critical first step in elucidating its biological function, mechanism of action, and therapeutic potential. A hastily chosen dose can lead to misleading results, either by failing to elicit a response or by inducing non-specific cytotoxicity that masks the true biological effect.

This guide provides a comprehensive, experience-driven framework for researchers to systematically determine an optimal dosing strategy for N-(2-ethoxyphenyl)pyrimidine-2-carboxamide in cell culture. We will move beyond simple protocol-listing to explain the causality behind experimental choices, ensuring that the generated data is robust, interpretable, and scientifically sound. The workflow is designed as a self-validating system, incorporating essential controls and logical checkpoints to build confidence in the results.

Section 1: Foundational Knowledge & Pre-Experimental Considerations

Before initiating any cell-based assay, a thorough understanding of the compound's fundamental properties and the principles of stock solution preparation is essential.

Physicochemical Properties and Stock Solution Preparation

Accurate dosing begins with a properly prepared and stored stock solution. The properties of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide are predicted based on its structural class.

PropertyValue / RecommendationRationale & In-Text Citation
Molecular Formula C₅H₅N₃O (for the core pyrimidine-2-carboxamide)[7]The full molecular formula and weight should be calculated based on the complete structure.
Molecular Weight ~123.11 g/mol (for the core scaffold)[7]The exact molecular weight of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide must be used for all calculations.
Predicted Solubility High solubility in DMSO and DMF; moderate in ethanol; lower in aqueous solutions like PBS.[8][9]DMSO is the recommended solvent for creating a high-concentration primary stock solution due to its ability to dissolve a wide range of organic molecules.
Stock Solution 10 mM in 100% DMSO. A 10 mM stock is a standard starting point that is sufficiently concentrated for subsequent serial dilutions into cell culture media.
Storage Store at -20°C or -80°C in small, single-use aliquots.Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce variability.[10]

Scientist's Note: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target effects.

The Importance of Controls

Every experiment must include a set of controls to validate the results. For this workflow, the following are non-negotiable:

  • Untreated Control: Cells cultured in media alone. This establishes the baseline for cell health and proliferation.

  • Vehicle Control: Cells treated with the highest volume of DMSO (or other solvent) used in the experiment. This ensures that any observed effect is due to the compound and not the solvent.

  • Positive Control (for mechanistic assays): A known inducer of the pathway being studied (e.g., Staurosporine for apoptosis). This confirms that the assay is working correctly.

Section 2: Experimental Strategy for Dosing Regimen Determination

We propose a multi-phase approach to move from broad dose-ranging to a nuanced understanding of the compound's temporal and dose-dependent effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Regimen Refinement A Prepare 10 mM Stock in DMSO B Perform Broad-Range Serial Dilution (e.g., 100 µM to 1 nM) A->B C 24h, 48h, 72h Treatment B->C D MTT Cell Viability Assay [Protocol 1] C->D E Calculate IC50 Value D->E F Select Doses Around IC50 (e.g., 0.5x, 1x, 2x IC50) E->F Inform Dose Selection G Treat Cells for Defined Period (e.g., 24h) F->G H Caspase-3/7 Activity Assay [Protocol 2] G->H I Determine Apoptotic Induction H->I J Time-Course Experiment (Fixed Dose, Variable Time) I->J Refine Timing K Schedule Dependency Study (e.g., Single vs. Multiple Doses) I->K L Define Optimal Dosing Regimen J->L K->L

Caption: A multi-phase workflow for determining an optimal cell culture dosing regimen.

Phase 1: Initial Dose-Ranging & Cytotoxicity Assessment (IC₅₀ Determination)

The primary goal of this phase is to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀). This value is the cornerstone of all subsequent experiments. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12]

Phase 2: Mechanistic Insights (Apoptosis Assay)

Understanding how the compound affects cell viability is crucial. An IC₅₀ value alone does not distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects. Since many pyrimidine-based anticancer agents induce apoptosis, assessing the activation of key executioner caspases, such as Caspase-3 and Caspase-7, is a logical next step.[1][13] These enzymes are critical proteases in the apoptotic signaling cascade.[10][14]

G cluster_pathway Apoptotic Signaling Apoptotic_Stimulus Apoptotic Stimulus (e.g., Compound Treatment) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Activation Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Executioner_Caspases->Substrate_Cleavage Assay Ac-DEVD-pNA Substrate (Colorimetric Assay Target) Executioner_Caspases->Assay Cleaves Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Simplified diagram of the executioner caspase activation pathway targeted by apoptosis assays.

Phase 3: Time-Course and Schedule Dependency Analysis

With the IC₅₀ and initial mechanistic data, the dosing regimen can be refined.

  • Time-Course Experiment: Treat cells with a fixed concentration (e.g., the 48h IC₅₀) and measure viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to understand the kinetics of the cellular response.

  • Schedule Dependency: Investigate whether the biological effect is altered by the dosing schedule. For example, compare the effect of a single 600 nM dose to two doses of 300 nM administered 24 hours apart. This is particularly relevant for compounds that may affect specific phases of the cell cycle.

Section 3: Detailed Experimental Protocols

The following protocols are presented with detailed steps and rationale. They should be adapted based on the specific cell line and laboratory equipment.

Protocol 1: Determining IC₅₀ using the MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

  • N-(2-ethoxyphenyl)pyrimidine-2-carboxamide (Compound)

  • 100% DMSO

  • Cell line of interest in logarithmic growth phase

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or pure DMSO.

  • Multi-channel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete media to a final concentration of 75,000 cells/mL (this may require optimization per cell line).[15]

    • Add 100 µL of the cell suspension (7,500 cells) to each well of a 96-well plate.[15]

    • Include wells for a "medium only" blank control.[12]

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Dosing:

    • Prepare a 2X working stock of the highest compound concentration by diluting your 10 mM stock in complete culture medium. For example, to achieve a final concentration of 100 µM, prepare a 200 µM working stock.

    • Perform serial dilutions (e.g., 1:3 or 1:5) across a 96-well dilution plate to create a range of 2X concentrations.

    • Carefully remove the media from the seeded cells and add 100 µL of the appropriate compound dilution to each well. Add 100 µL of medium containing the equivalent concentration of DMSO to the "Vehicle Control" wells.

    • Rationale: Adding 100 µL of 2X compound to the 100 µL of media already in the well is an alternative, but completely replacing the media provides a more defined treatment start time.

  • Incubation:

    • Return the plate to the incubator for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[11][15]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the media without disturbing the formazan crystals or the cell layer.[15]

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[15][16]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Data Acquisition:

    • Read the absorbance at 590 nm using a microplate reader.[15] It is recommended to use a reference wavelength of 620-630 nm to reduce background noise.[11][15]

Protocol 2: Measuring Apoptosis via Caspase-3/7 Activity Assay (Colorimetric)

This assay quantifies the activity of executioner caspases 3 and 7. The provided cell lysate containing active caspases will cleave a specific peptide substrate (e.g., Ac-DEVD-pNA), releasing a chromophore (pNA) that can be measured by absorbance at 405 nm.[10][14][17]

Materials:

  • Cells treated with the compound (e.g., at 0.5x, 1x, and 2x IC₅₀), vehicle control, and untreated control.

  • Positive control inducer (e.g., Staurosporine).

  • Caspase-3 Colorimetric Assay Kit (contains Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate).

  • Chilled PBS

  • Microcentrifuge

  • 96-well plate

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells in a 6-well plate or T-25 flask to obtain sufficient cell numbers (e.g., 1-2 x 10⁶ cells per condition).

    • Induce apoptosis according to your experimental design (e.g., treat with the compound for 24 hours).

    • Collect both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 50 µL of chilled Lysis Buffer per 1-2 x 10⁶ cells.[14]

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate (e.g., using a BCA assay). This is critical for normalizing caspase activity.

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume of each well to be equal (e.g., 45 µL) using Lysis Buffer.[14]

    • Prepare the Reaction Mix according to the kit manufacturer's instructions (typically Reaction Buffer + DTT). Add 50 µL of this mix to each well.[14]

    • Initiate the reaction by adding 5 µL of the DEVD-pNA substrate.[14]

    • Cover the plate and incubate at 37°C for 1-2 hours, protected from light.[14]

  • Data Acquisition:

    • Read the absorbance at 405 nm.

    • The results can be expressed as fold-change in activity compared to the vehicle control after normalizing to protein concentration.

Section 4: Data Analysis & Interpretation

ParameterDescriptionHow to CalculateSignificance
% Viability The percentage of viable cells in a treated sample relative to the vehicle control.[(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100Quantifies the dose-dependent effect of the compound.
IC₅₀ The concentration of a drug that inhibits a biological function (in this case, cell viability) by 50%.[18]Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism.This is the primary measure of the compound's potency. A lower IC₅₀ indicates higher potency.[18]
Caspase Activity The relative increase in caspase-3/7 activity compared to the control.Calculate absorbance per microgram of protein, then express as a fold-change over the vehicle control.Indicates whether the observed cytotoxicity is mediated by the apoptotic pathway.

Conclusion

Establishing a dosing regimen for a novel compound like N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is a systematic process that builds from broad screening to detailed mechanistic and temporal analysis. By first determining the IC₅₀, researchers establish a critical benchmark for potency. Subsequent investigation into the mechanism, such as apoptosis induction, provides crucial context to the viability data. Finally, exploring time- and schedule-dependency allows for the refinement of a dosing strategy that elicits a specific, reproducible biological effect. This structured, self-validating approach ensures that in vitro studies are built on a solid foundation, paving the way for more complex downstream experiments and a deeper understanding of the compound's therapeutic potential.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Creative Animodel. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Nain, A., et al. (2020). Assessing chemotherapy dosing strategies in a spatial cell culture model. PLoS Computational Biology. Retrieved from [Link]

  • Wampler, G. L., et al. (1991). A method for determining schedule dependency in tissue culture. Journal of Biopharmaceutical Statistics. Retrieved from [Link]

  • Lee, E. J., et al. (2017). Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • The Assay Depot. (2023). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube. Retrieved from [Link]

  • Gupta, P. K., et al. (1991). Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kill Curve Protocol. Retrieved from [Link]

  • Davoodnia, A., et al. (2010). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Wagner, A., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fayed, E. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Retrieved from [Link]

  • Jarvis, M. F., et al. (2008). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: A Potent, Broad-Spectrum State-Dependent Sodium Channel Blocker for Treating Pain States. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Venkatesan, K., et al. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidan. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

  • Carvalhal, A. V., et al. (2011). Extracellular purine and pyrimidine catabolism in cell culture. Biotechnology and Bioengineering. Retrieved from [Link]

  • Ohki, H., et al. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-wsabie, A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports. Retrieved from [Link]

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • He, H., et al. (2014). Potent and selective double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase for the treatment of melanoma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine-2-carboxamide. Retrieved from [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Chemspace. (n.d.). 5-chloro-N-(2-ethoxyphenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide. Retrieved from [Link]

Sources

Method

Formulation Strategies for In Vivo Delivery of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

Executive Summary This application note details the formulation strategies for N-(2-ethoxyphenyl)pyrimidine-2-carboxamide , a lipophilic small molecule scaffold often associated with RAGE inhibition and kinase modulation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the formulation strategies for N-(2-ethoxyphenyl)pyrimidine-2-carboxamide , a lipophilic small molecule scaffold often associated with RAGE inhibition and kinase modulation. Due to the planar aromatic architecture and the ethoxy-phenyl substitution, this compound exhibits BCS Class II characteristics (Low Solubility, High Permeability).

Successful in vivo delivery requires overcoming significant aqueous solubility barriers to prevent precipitation in the bloodstream (embolism risk) and ensure adequate oral bioavailability. This guide provides a tiered approach, moving from rapid-screening co-solvent systems for pharmacokinetics (PK) to robust lipid-based systems for efficacy studies.

Physicochemical Profiling & Challenges

Before formulation, one must understand the molecule's behavior in physiological environments.

Structural Analysis[1][2]
  • Core: Pyrimidine-2-carboxamide (Privileged scaffold for H-bonding).

  • Lipophilic Tail: 2-ethoxyphenyl group.

  • Ionization: The pyrimidine ring is weakly basic (pKa ~1.0–2.0). The amide nitrogen is non-ionizable in the physiological range. Implication: pH adjustment (e.g., acidification) is ineffective for solubilization and may cause tissue irritation.

  • LogP Estimate: ~2.1 – 2.8.

  • Aqueous Solubility: Predicted < 10 µg/mL (Neutral pH).

The "Crash-Out" Risk

The primary failure mode for this compound is microprecipitation upon injection. While soluble in organic solvents (DMSO), the compound will rapidly crystallize when the organic solvent is diluted by plasma water, potentially causing phlebitis or erratic PK data.

Formulation Decision Tree

The following logic flow dictates the vehicle choice based on the route of administration and study duration.

FormulationStrategy Start N-(2-ethoxyphenyl) pyrimidine-2-carboxamide Route Select Route of Administration Start->Route IV Intravenous (IV) (Bolus/Infusion) Route->IV PO Oral (PO) (Gavage) Route->PO SolubilityCheck Target Conc. > 1 mg/mL? IV->SolubilityCheck StudyType Study Duration? PO->StudyType Cosolvent Standard Co-solvent 5% DMSO / 40% PEG400 / Saline SolubilityCheck->Cosolvent No (<1 mg/mL) Surfactant Micellar System 5% DMSO / 10% Solutol HS15 / Saline SolubilityCheck->Surfactant Yes (>1 mg/mL) Validate Validation: Dilution Test (1:10 in PBS) Cosolvent->Validate Surfactant->Validate Suspension Suspension (Standard) 0.5% Methylcellulose / 0.1% Tween 80 StudyType->Suspension Toxicology/High Dose SEDDS Lipid Solution (Enhanced) Labrasol / Transcutol / Capryol StudyType->SEDDS PK/Efficacy (Low Dose) SEDDS->Validate

Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and concentration requirements.

Protocol A: Intravenous (IV) Formulation (Co-solvent System)

Purpose: For PK profiling and acute efficacy studies. Target Concentration: 0.5 – 2.0 mg/mL. Stability: Prepare fresh (use within 4 hours).

Reagents
  • DMSO (Dimethyl Sulfoxide): Anhydrous, sterile filtered (Sigma-Aldrich).

  • PEG 400 (Polyethylene Glycol): Low molecular weight grade.

  • Saline (0.9% NaCl): Sterile injection grade.

  • Optional: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) if PEG is not tolerated.

Step-by-Step Methodology
  • Weighing: Accurately weigh the required amount of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide into a sterile glass vial.

    • Calculation: For 5 mL of 1 mg/mL solution, weigh 5.0 mg .

  • Primary Solubilization (The "Spike"):

    • Add 5% volume of DMSO (e.g., 250 µL).

    • Vortex vigorously for 30–60 seconds.

    • Critical Check: Ensure the powder is completely dissolved. The solution must be crystal-clear yellow/colorless. If particles remain, sonicate at 40°C for 5 minutes.

  • Co-solvent Addition:

    • Add 40% volume of PEG 400 (e.g., 2.0 mL).

    • Vortex gently to mix. The solution may warm slightly (exothermic mixing).

  • Aqueous Phase Addition (The Danger Zone):

    • Slowly add 55% volume of warm (37°C) Sterile Saline (e.g., 2.75 mL) dropwise while vortexing.

    • Why dropwise? Rapid addition of water can cause local high-water concentrations, triggering irreversible precipitation.

  • Filtration:

    • Pass the final solution through a 0.22 µm PES or PTFE syringe filter into a sterile vial.

    • Note: Nylon filters may bind this hydrophobic compound; avoid them.

Validation (The "Bench-Side Blood" Test)

Before injecting into an animal, perform a 1:10 dilution of your formulation into warm PBS (37°C) in a test tube.

  • Pass: Solution remains clear or slightly opalescent (Tyndall effect) for >15 minutes.

  • Fail: Visible white flakes or turbidity appear immediately. Action: Switch to Protocol B (Micellar).

Protocol B: Oral (PO) Formulation (Self-Emulsifying System)

Purpose: Maximizing bioavailability for efficacy studies. Mechanism: Lipid-based formulations (SEDDS) keep the drug solubilized in the GI tract, bypassing the dissolution rate-limiting step common with pyrimidine carboxamides.

Reagents
  • Labrasol ALF: Caprylocaproyl polyoxyl-8 glycerides (Gattefossé).

  • Transcutol HP: Purified diethylene glycol monoethyl ether.

  • Capryol 90: Propylene glycol monocaprylate.

Formulation Composition (w/w)
ComponentFunctionPercentage
Labrasol Surfactant (High HLB)50%
Capryol 90 Oil Phase (Lipophilic solvent)25%
Transcutol HP Co-surfactant25%
Step-by-Step Methodology
  • Vehicle Preparation: Pre-mix the Labrasol, Capryol, and Transcutol in a glass vial. Vortex until a single isotropic phase (clear liquid) is formed.

  • Drug Incorporation:

    • Add N-(2-ethoxyphenyl)pyrimidine-2-carboxamide to the lipid vehicle.

    • Target Conc: Up to 10–20 mg/mL is often achievable.

  • Solubilization:

    • Stir magnetically at 40–50°C for 2–4 hours.

    • Note: Heat is essential to overcome the crystal lattice energy of the amide bonds.

  • Storage: This pre-concentrate is stable at room temperature for weeks.

  • Administration:

    • Rat: Administer the concentrate directly via gavage.

    • Mouse: If the volume is too viscous, dilute 1:5 with warm water immediately prior to gavage to form a nano-emulsion.

Scientific Rationale & Troubleshooting

Why not just use Methylcellulose (MC)?

While 0.5% MC is the standard "default" for drug discovery, it results in a suspension. For N-(2-ethoxyphenyl)pyrimidine-2-carboxamide:

  • Risk: The planar pyrimidine ring allows tight crystal packing.

  • Consequence: Dissolution in the gut will be slow (dissolution-limited absorption).

  • Outcome: High variability in data and underestimated potency. Lipid formulations (Protocol B) artificially present the drug in a dissolved state, mimicking the "fed" state.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Precipitation during IV prep Addition of saline was too fast.Add saline dropwise; keep PEG/Saline warm (37°C).
Animal discomfort (Tail flick/biting) pH or Osmolality mismatch.Ensure pH is 4–8. If using >10% DMSO, reduce infusion rate.
Low Oral Exposure (Suspension) Crystal size too large.Micronize drug (mortar/pestle) or switch to Lipid (Protocol B).
Clogging of IV Filter Saturation limit reached.Reduce concentration by 50% or increase Solutol HS15.

References

  • Lipid-Based Formulations: Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Pyrimidine Carboxamide Bioactivity: Han, S., et al. (2015). Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors. Archives of Pharmacal Research.[1] Link

  • Co-solvent Strategies: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

  • Safety of Excipients: FDA Inactive Ingredient Database. Verified limits for PEG400 and Polysorbate 80 in IV formulations. Link

Disclaimer: This guide is for research purposes only. All formulations must be tested for stability and sterility before administration to laboratory animals.

Sources

Application

Application Note &amp; Protocol: Comprehensive Safety Guidelines for the Handling and Storage of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

Abstract This document provides a detailed guide to the safe handling, storage, and disposal of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide, a novel heterocyclic compound often utilized in drug discovery and chemical biol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the safe handling, storage, and disposal of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide, a novel heterocyclic compound often utilized in drug discovery and chemical biology research. As specific toxicological data for this compound are not yet comprehensively established, this guide is founded on the principle of prudent practice, treating the substance as potentially hazardous. The protocols herein are derived from an analysis of its constituent chemical moieties (pyrimidine, carboxamide, ethoxyphenyl group) and established safety standards for handling novel chemical entities. This guide is intended for researchers, chemists, and laboratory personnel engaged in the use of this compound.

Introduction: The Principle of Prudent Skepticism

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is a member of the pyrimidine carboxamide class of molecules, which are of significant interest in medicinal chemistry for their potential biological activities, including the inhibition of the Receptor for Advanced Glycation End Products (RAGE).[1] As with any novel compound synthesized for research, its full toxicological, physical, and chemical properties have not been exhaustively investigated.[2]

Therefore, the foundational principle of this guide is that all laboratory personnel must treat N-(2-ethoxyphenyl)pyrimidine-2-carboxamide with a high degree of caution, assuming it to be hazardous until empirical data prove otherwise.[3] This approach, often termed "prudent practice," involves utilizing a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize any potential exposure.[4] This document synthesizes data from analogous structures and general laboratory safety standards to provide a robust framework for its safe utilization.

Hazard Identification and Classification (Presumed)

In the absence of specific data, a hazard assessment must be inferred from related compounds. The parent scaffold, Pyrimidine-2-carboxylic acid, is classified as a skin, eye, and respiratory irritant.[2][5] It is prudent to assume that N-(2-ethoxyphenyl)pyrimidine-2-carboxamide presents, at a minimum, similar or potentially greater hazards.

Table 1: Presumed GHS Hazard Classification

Hazard ClassGHS PictogramSignal WordHazard Statement (Presumed)Precautionary Statement Codes (Examples)
Skin Irritation

Warning H315: Causes skin irritation.P264, P280, P302+P352
Eye Irritation

Warning H319: Causes serious eye irritation.P280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure)

Warning H335: May cause respiratory irritation.P261, P271, P304+P340
Acute Toxicity (Oral)

Warning H303: May be harmful if swallowed.P312

Disclaimer: This classification is presumptive and based on structural analogues. All users must conduct their own risk assessment prior to beginning work.

Personal Protective Equipment (PPE) Protocol

Adequate PPE is the final barrier between the researcher and the chemical. Its use is mandatory at all times when handling the compound, regardless of the quantity.

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles are required.[3] Standard safety glasses with side shields offer minimum protection and are insufficient if there is a splash hazard.[4]

  • Hand Protection: Use chemically resistant nitrile or neoprene gloves.[6] Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the pure solid or concentrated solutions. Contaminated gloves must be removed and disposed of properly, followed by hand washing.

  • Body Protection: A full-length laboratory coat, buttoned completely, is required.[6] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in the laboratory; perforated shoes or sandals are not permitted.[7]

Engineering Controls: The Primary Line of Defense

Engineering controls are designed to remove the hazard at the source, representing the most effective means of exposure prevention.

  • Chemical Fume Hood: All work involving the solid form of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide or its solutions must be conducted inside a certified chemical fume hood.[4][8] This is critical to prevent inhalation of fine powders or aerosols. The hood sash should be kept as low as possible.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[8]

Detailed Experimental Protocols

Protocol for Weighing and Aliquoting the Solid Compound

Causality: The primary risk when handling the solid is the generation and inhalation of fine, airborne dust particles. This protocol is designed to mitigate that risk.

  • Preparation: Don all required PPE (Section 3). Ensure the chemical fume hood is on and functioning correctly.

  • Staging: Place an analytical balance, weighing paper, and all necessary tools (spatulas, containers) inside the fume hood.

  • Tare: Place the receiving vial or container on the balance and tare the weight.

  • Dispensing: Carefully open the stock container of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide. Using a clean spatula, gently transfer the desired amount of solid to the tared container. Avoid any tapping or shaking that could generate dust.

  • Sealing: Securely close the stock container and the newly prepared aliquot container.

  • Decontamination: Wipe the spatula, balance, and surrounding work area within the hood with a solvent-dampened cloth (e.g., 70% ethanol) to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Removal: Once all containers are sealed and the area is clean, they can be removed from the fume hood.

Protocol for Preparing a Stock Solution

Causality: This procedure controls the risks of splashing and aerosol generation during dissolution.

  • Preparation: Perform all steps inside a chemical fume hood. Don all required PPE.

  • Solvent Addition: Based on solubility data, select an appropriate solvent (e.g., DMSO, DMF).[9][10] Using a calibrated pipette, add the required volume of solvent to the vial containing the pre-weighed solid.

  • Dissolution: Cap the vial securely. Mix the contents by gentle vortexing or inversion until the solid is fully dissolved. If sonication is required, ensure the vial is properly sealed to prevent aerosol release.

  • Labeling: The vial must be clearly labeled with the compound name, concentration, solvent, and date of preparation.[6]

Storage and Stability

Improper storage can lead to degradation of the compound and create unforeseen hazards.

  • Primary Container: Store the compound in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and dark location.[3] A desiccator is recommended for the solid form to protect it from moisture.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[8][11]

  • Inventory: All containers of the compound must be logged in the laboratory's chemical inventory system.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to minimize exposure and environmental contamination.

Table 2: Emergency Response Protocol

SituationAction
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Small Spill (Solid) Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills. Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent and wash with soap and water.
Small Spill (Liquid) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area.

Waste Disposal

All waste containing N-(2-ethoxyphenyl)pyrimidine-2-carboxamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[2]

Workflow Visualization

The following diagram illustrates the lifecycle of safe handling for a novel compound like N-(2-ethoxyphenyl)pyrimidine-2-carboxamide in a research setting.

Safe_Handling_Workflow cluster_prep Preparation & Assessment cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Experiment A Receive Compound & Log in Inventory B Review Safety Data (Analogues, Prudent Practice) A->B C Conduct Risk Assessment for Specific Protocol B->C D Don Full PPE (Goggles, Coat, Gloves) C->D Proceed if Safe E Weigh Solid Compound or Prepare Solution D->E F Conduct Experiment E->F G Seal & Label All Solutions/Aliquots F->G H Decontaminate Work Area & Equipment G->H Experiment Complete I Store Compound Properly (Cool, Dry, Segregated) H->I J Dispose of Waste via EH&S (Contaminated PPE, Solutions) H->J

Caption: Safe handling workflow for novel research compounds.

References

  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • Novel Chemicals with Unknown Hazards SOP. Tufts University.
  • Life-Changing Safety Tips for Handling Labor
  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz.
  • Working with Chemicals.
  • Safety Data Sheet for Pyrimidine-2-carboxylic acid. Sigma-Aldrich. (2024, September 6).
  • Safety Data Sheet for N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide. Chemos GmbH & Co. KG. (2023, November 2).
  • Safety Data Sheet for Pyrimidine. Generic Source.
  • Safety Data Sheet for 2,4,6-Triaminopyrimidine. Thermo Fisher Scientific. (2023, September 25).
  • Safety Data Sheet for Carboxin. Fisher Scientific. (2014, May 20).
  • Material Safety Data Sheet for 4,6-Dichloro-5-methoxypyrimidine. Pi Chemicals.
  • Safety Data Sheet Inform
  • Pyrimidine-2-carboxylic acid Properties. ChemicalBook.
  • Synthesis of pyrimidine carboxamide derivatives.
  • Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs. PubMed.
  • Pyrimidine-4-Carboxylic Acid. Cayman Chemical.
  • Pyrimidine-2-carboxylic acid 97%. Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

This guide serves as a comprehensive technical support resource for the recrystallization of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide . It is designed for researchers encountering purification challenges with this spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical support resource for the recrystallization of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide . It is designed for researchers encountering purification challenges with this specific pyrimidine derivative.

Status: Active Compound Class: Heterocyclic Amide / Phenyl Ether Key Structural Feature: Ortho-ethoxy substitution facilitating intramolecular hydrogen bonding (S(6) motif).[1]

Quick Diagnostic & Workflow

Before altering your protocol, use this diagnostic tree to identify the root cause of your crystallization failure.

RecrystallizationTroubleshooting Start START: Observation OilingOut Problem: Oiling Out (Liquid-Liquid Phase Separation) Start->OilingOut NoCrystals Problem: No Precipitation (Solution remains clear) Start->NoCrystals Impure Problem: Impure/Colored Crystals (Yellow tint or low mp) Start->Impure SolventCheck Check Solvent BP vs. Compound MP OilingOut->SolventCheck SupersatCheck Check Supersaturation Level NoCrystals->SupersatCheck SilicaPlug Solution: Pre-purification (Silica Plug) Impure->SilicaPlug Chemical Impurity Charcoal Solution: Activated Charcoal (Hot Filtration) Impure->Charcoal Color Impurity TempControl Solution: Lower max temp or add more solvent SolventCheck->TempControl Temp > MP(oiled) AntiSolvent Solution: Switch to Anti-solvent Addition SolventCheck->AntiSolvent Solvent too polar Seed Solution: Seed at metastable zone SupersatCheck->Seed Metastable SupersatCheck->AntiSolvent Too Soluble

Figure 1: Diagnostic decision tree for troubleshooting crystallization failures specific to lipophilic amide derivatives.

Troubleshooting Guides (Q&A)

Category A: Solubility & Oiling Out[2]

Q1: Why does the compound separate as an oil rather than crystals upon cooling? Technical Insight: This compound contains a lipophilic ortho-ethoxyphenyl group and a polar pyrimidine amide core. The ortho-ethoxy group often forms an intramolecular hydrogen bond with the amide N-H, creating a planar, pseudo-nonpolar conformation.[1]

  • Cause: The chosen solvent system is likely too polar (e.g., pure Ethanol or Methanol/Water), causing the hydrophobic "oiled" phase to separate before the crystalline lattice can form.[1] This happens when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

  • Corrective Action:

    • Increase Lipophilicity: Switch to a solvent system that better accommodates the ethoxy group. Ethyl Acetate (EtOAc) or Toluene are excellent primary solvents.

    • Reduce Temperature Delta: Do not cool rapidly to 0°C. Oiling out is kinetically favored by rapid cooling. Cool slowly to room temperature first.

    • Rescue Protocol: Reheat the oiled mixture until clear. Add a seed crystal at a temperature just below the saturation point. If oiling persists, add a small amount of the solvent (not anti-solvent) to lower the concentration below the LLPS limit.[1]

Q2: What is the optimal solvent system for this specific pyrimidine carboxamide? Based on the disparate polarity of the pyrimidine ring (polar, basic) and the ethoxyphenyl tail (lipophilic), a single solvent often fails.[1]

  • Recommended System: Ethyl Acetate / n-Heptane (or Hexanes).[1]

    • Ratio: Dissolve in minimum hot EtOAc, then add warm Heptane dropwise until persistent cloudiness appears.

  • Alternative (for high polarity impurities): Ethanol / Water .

    • Warning: High risk of oiling out.[2] Ensure the ethanol concentration is kept high (>80%) initially.

Category B: Impurity Removal[1]

Q3: My crystals retain a persistent yellow color. How do I remove it? Technical Insight: The yellow color is frequently due to trace oxidation products of the starting material, 2-ethoxyaniline , or coupling reagents.[1] These impurities can occlude into the crystal lattice of the amide.

  • Cause: Pyrimidine-2-carboxamides are planar and can stack efficiently (pi-pi stacking).[1] Planar impurities intercalate easily between these layers.

  • Corrective Action:

    • Silica Plug (Critical): Recrystallization is poor at removing structurally similar colored impurities. Dissolve the crude solid in DCM, pass it through a short pad of silica gel, and rinse with 5% MeOH/DCM.[1] Evaporate and then recrystallize.

    • Activated Carbon: If a silica plug is not feasible, dissolve in hot Ethanol, add activated carbon (5 wt%), stir for 15 mins, and filter hot through Celite.

Category C: Nucleation & Yield

Q4: I have a clear solution even at -20°C. How do I induce nucleation? Technical Insight: Amides with intramolecular hydrogen bonding (like the N-H···OEt interaction here) have reduced intermolecular interaction potential, leading to high solubility and a wide metastable zone width (MSZW).[1]

  • Corrective Action:

    • Glass Rod Scratching: Scratch the inner wall of the flask. This generates microscopic glass fragments that serve as heteronuclei.

    • Seed Crystals: If you have any solid from a previous batch (even impure), add a speck at room temperature.

    • Anti-Solvent Vapor Diffusion: Dissolve the compound in a minimal amount of DCM or THF in a small vial. Place this vial (uncapped) inside a larger jar containing Pentane or Hexane. Cap the large jar. The slow diffusion of pentane will force controlled nucleation.

Optimized Experimental Protocols

Protocol A: Standard Recrystallization (EtOAc/Heptane)

Best for: Routine purification of crude material >85% purity.[1]

  • Dissolution: Place 1.0 g of crude N-(2-ethoxyphenyl)pyrimidine-2-carboxamide in a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add Ethyl Acetate (approx. 5-8 mL) and heat to reflux (77°C). Add more EtOAc in 0.5 mL increments until fully dissolved.

  • Clarification (Optional): If insoluble particles are present, filter the hot solution through a pre-warmed glass frit.

  • Anti-Solvent Addition: While maintaining a gentle boil, add n-Heptane dropwise.

    • Endpoint: Stop immediately when a faint turbidity (cloudiness) persists for >10 seconds.

  • Clearing: Add 2-3 drops of hot EtOAc to clear the solution (restore transparency).

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Note: Do not use an ice bath immediately; this causes oiling.

  • Harvesting: Once heavy crystallization is observed at RT, cool to 0-4°C for 30 minutes. Filter and wash with cold 1:3 EtOAc:Heptane.

Protocol B: Rescue from "Oiled Out" State

Use when: You have a bi-phasic liquid mixture at the bottom of your flask.[1]

  • Re-dissolve: Return the flask to the heat source. Add the "good" solvent (e.g., Ethanol or EtOAc) dropwise until the two phases merge into a single clear homogeneous phase.[1]

  • Equilibration: Turn off the heat but leave the flask on the hotplate to cool down with the hotplate (very slow cooling).

  • Seeding: When the temperature reaches approx. 40-50°C, add a seed crystal.

  • Agitation: Stir slowly (magnetic stir bar at ~60 RPM). Vigorous stirring promotes oiling; slow stirring promotes crystal growth on the seed.

Physicochemical Data Reference

ParameterValue / DescriptionRelevance to Recrystallization
Molecular Weight ~243.26 g/mol Moderate MW; generally good solubility in organics.
H-Bond Donors 1 (Amide NH)The donor is likely "locked" by the ethoxy group.
H-Bond Acceptors 4 (Pyrimidine Ns, Amide O, Ether O)High acceptor count suggests solubility in alcohols/DCM.[1]
Predicted LogP ~1.5 - 2.0Moderately lipophilic. Water is a poor solvent; Heptane is a good anti-solvent.
pKa (Pyrimidine) ~1.0 - 1.5 (Conjugate acid)Weakly basic.[1] Acidic washes (1M HCl) will protonate the ring and solubilize it in water (loss of product).[1]

References

  • BenchChem. Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from .[1]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization - Solvent Selection and Troubleshooting. Retrieved from .[1]

  • National Institutes of Health (NIH) - PubChem. Pyrimidine-2-carboxamide Compound Summary. Retrieved from .[1]

  • ResearchGate. Troubleshooting Recrystallization of Pyrimidine Derivatives. Discussion threads and methodologies. Retrieved from .

(Note: Specific melting points and solubility curves for N-(2-ethoxyphenyl)pyrimidine-2-carboxamide should be experimentally validated as they depend on the specific polymorph obtained.)

Sources

Optimization

Technical Support Center: Stability &amp; Storage of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

Executive Summary This guide addresses the stability profile of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide , a structural scaffold common in kinase inhibitors and agrochemical intermediates. While the pyrimidine ring off...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide , a structural scaffold common in kinase inhibitors and agrochemical intermediates. While the pyrimidine ring offers thermodynamic stability, the carboxamide linkage connecting the electron-deficient pyrimidine to the electron-rich ethoxyaniline moiety creates a specific vulnerability to hydrolytic cleavage and photo-oxidation.

This interface provides troubleshooting workflows to detect, prevent, and mitigate degradation during long-term storage.

Diagnostic & Troubleshooting Modules

Module A: Chemical Degradation (Hydrolysis)

Symptom: Purity drop observed via HPLC; appearance of new peaks at lower retention times.

Q: Why is my compound showing a 1-3% impurity increase after 6 months at 4°C? A: You are likely observing amide bond hydrolysis . The pyrimidine ring is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon in the amide bond. In the presence of residual moisture, water acts as a nucleophile, cleaving the molecule into two distinct precursors: Pyrimidine-2-carboxylic acid and 2-Ethoxyaniline .

  • The Catalyst: This reaction is autocatalytic; the carboxylic acid by-product lowers the local pH within the crystal lattice, accelerating further hydrolysis.

  • The Fix: Immediate desiccation is required. Storage at 4°C is insufficient if humidity is not controlled.

Q: How do I confirm this is hydrolysis and not oxidation? A: Run a standard LC-MS sequence.

  • Parent Mass: [M+H]+ corresponds to the intact molecule.

  • Hydrolysis Markers: Look for a mass peak corresponding to 2-Ethoxyaniline (approx. MW 137 Da) and Pyrimidine-2-carboxylic acid (approx. MW 124 Da). If these masses are present, moisture is your root cause.

Module B: Photostability & Discoloration

Symptom: White powder has turned off-white or pale yellow.

Q: Does yellowing indicate a loss of potency? A: Not necessarily, but it indicates surface photo-oxidation . The conjugated system (Pyrimidine-Amide-Phenyl) absorbs UV light. High-energy photons can generate radical species on the ethoxy-phenyl ring, leading to the formation of quinone-imine type impurities.

  • Impact: Usually superficial (<0.5% bulk degradation).

  • Action: If the bulk purity (HPLC) is >98%, the compound is likely usable for biological assays but should be recrystallized for analytical standards.

  • Prevention: Switch to amber glass vials wrapped in aluminum foil.

Module C: Solution Stability (DMSO/Solvents)

Symptom: Precipitation or degradation in frozen stock solutions.

Q: Can I store 10 mM stocks in DMSO at -20°C indefinitely? A: No. DMSO is hygroscopic. Every time you freeze-thaw a DMSO stock, it absorbs atmospheric water. At -20°C, DMSO crystallizes, but the absorbed water often concentrates in liquid pockets with the solute, creating a "cryo-concentration" effect that accelerates hydrolysis even at sub-zero temperatures.

  • Rule of Thumb: Discard DMSO stocks after 3 freeze-thaw cycles or 1 month.

  • Best Practice: Aliquot into single-use vials before freezing.

Visualizing the Degradation Pathway

The following diagram illustrates the primary failure mode (Hydrolysis) and the decision logic for troubleshooting.

G Parent N-(2-ethoxyphenyl) pyrimidine-2-carboxamide Transition Tetrahedral Intermediate Parent->Transition + H2O (Slow) Moisture Moisture Ingress (H2O) Moisture->Transition Prod1 Pyrimidine-2- carboxylic acid (Acidic Byproduct) Transition->Prod1 Bond Cleavage Prod2 2-Ethoxyaniline (Basic/Oxidizable) Transition->Prod2 Prod1->Parent Acid Catalysis (Accelerates Rxn)

Figure 1: Mechanism of Amide Hydrolysis. Note the autocatalytic feedback loop where the acidic byproduct accelerates further degradation.

Experimental Protocols

Protocol 1: Rescue & Re-Desiccation

Use this protocol if you suspect moisture ingress but degradation is <2%.

  • Transfer: Move the solid to a tared, clean glass vial.

  • Vacuum: Place in a vacuum desiccator (0.1 mbar) at ambient temperature (20-25°C). Do not heat , as heat + residual moisture = accelerated hydrolysis.

  • Desiccant: Ensure fresh Phosphorus Pentoxide (

    
    ) or indicating Silica Gel is present in the chamber.
    
  • Duration: Dry for 24 hours.

  • Backfill: Backfill the chamber with dry Argon or Nitrogen gas before opening.

  • Seal: Immediately cap with a PTFE-lined septum cap and wrap with Parafilm.

Protocol 2: QC Analysis (HPLC Conditions)

Standardized method to separate the parent from hydrolysis byproducts.

ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH suppresses ionization of byproducts)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 280 nm (Amide)
Temperature 30°C

Storage Specification Summary

ConditionRecommendationRisk Level
Temperature -20°C (Long term), 4°C (Active use)Low
Atmosphere Inert Gas (Argon/Nitrogen)Critical
Container Amber Glass with PTFE-lined capModerate
Desiccant Required in secondary containmentHigh
Solvent Solid state only. Do not store in solution.Extreme

Troubleshooting Logic Map

Follow this decision tree to resolve stability issues efficiently.

DecisionTree Start Observation: Sample Degradation CheckType What is the symptom? Start->CheckType ColorChange Yellowing / Discoloration CheckType->ColorChange PurityDrop Purity Drop / New Peaks CheckType->PurityDrop LightCheck Was it exposed to light? ColorChange->LightCheck MSCheck LC-MS: Mass -18 or Fragments detected? PurityDrop->MSCheck ActionLight Action: Recrystallize & Store in Amber Glass LightCheck->ActionLight Yes ConfirmHydro Diagnosis: Hydrolysis MSCheck->ConfirmHydro Yes ActionDry Action: Desiccate & Purge with Argon ConfirmHydro->ActionDry

Figure 2: Troubleshooting Decision Matrix for rapid diagnosis of storage issues.

References

  • International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] [Link]

  • International Council for Harmonisation (ICH). (1996).[1] Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Refer to Chapter 8 for Amide Hydrolysis mechanisms). [Link]

  • PubChem. (n.d.). Compound Summary: Pyrimidine-2-carboxamide derivatives.[4][5] National Library of Medicine. [Link]

Sources

Troubleshooting

Resolving steric hindrance issues in N-(2-ethoxyphenyl)pyrimidine-2-carboxamide synthesis

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide . Executive Summary & Problem Analysis The User Challenge: You are attempting...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide .

Executive Summary & Problem Analysis

The User Challenge: You are attempting to couple pyrimidine-2-carboxylic acid (Electrophile) with 2-ethoxyaniline (Nucleophile). The Symptoms: Low yields (<20%), unreacted starting material, or formation of the decarboxylated byproduct (pyrimidine).[1]

The Root Cause: This reaction presents a "Perfect Storm" of two opposing chemical forces:

  • Nucleophilic Steric Hindrance (The Wall): The ethoxy group at the ortho position of the aniline creates a significant steric barrier, physically blocking the approach to the carbonyl carbon. Furthermore, the oxygen lone pairs can form intramolecular hydrogen bonds with the amine, reducing its nucleophilicity.[1]

  • Electrophilic Instability (The Trap): Pyrimidine-2-carboxylic acids are thermodynamically unstable. Under heat or acidic activation, they are prone to rapid decarboxylation via a Hammick-type mechanism, generating pyrimidine and CO₂ before the coupling can occur.[1]

Strategic Decision Matrix (Reagent Selection)

Do not use standard EDC/NHS or DCC coupling; the reaction kinetics are too slow, allowing decarboxylation to dominate.[1]

MethodReagent SystemSuitabilityRecommendation
A T3P® (Propylphosphonic anhydride) High Primary Recommendation. Fast kinetics, low epimerization (irrelevant here but indicates mildness), and works well for hindered amines.[1]
B Ghosez’s Reagent / Oxalyl Chloride Medium Secondary Recommendation. Generates highly reactive acid chloride but carries high risk of decarboxylation if temp > 0°C.
C HATU / DIPEA Low-Medium Often fails for ortho-alkoxy anilines due to steric bulk preventing the active ester attack.
D Mixed Anhydride (IBCF) Low Too slow; competitive hydrolysis and decarboxylation often observed.

Recommended Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Why this works: T3P acts as a kinetic accelerator, driving the amide bond formation faster than the rate of thermal decarboxylation. It also acts as a water scavenger.

Reagents:

  • Pyrimidine-2-carboxylic acid (1.0 equiv)

  • 2-Ethoxyaniline (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Pyridine or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Step-by-Step:

  • Dissolution: Dissolve the pyrimidine-2-carboxylic acid and 2-ethoxyaniline in EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (preferred over DIPEA for T3P) at 0°C .

  • Activation: Add T3P solution dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Crucial: Do not heat above 40°C.

  • Monitoring: Monitor by LCMS. If conversion stalls after 4h, add 0.5 equiv more T3P.

  • Workup: T3P byproducts are water-soluble.[2] Wash organic layer with water (x2), 0.5M HCl (careful with amide stability, quick wash), and NaHCO₃.[1]

Protocol B: The "Cold Activation" (Acid Chloride Route)

Use this only if Protocol A fails.

Reagents:

  • Oxalyl Chloride (1.2 equiv)[1]

  • Catalytic DMF (2 drops)[1]

  • DCM (Anhydrous)[1]

Step-by-Step:

  • Activation: Suspend pyrimidine-2-carboxylic acid in DCM at -10°C .

  • Chlorination: Add Oxalyl Chloride dropwise, followed by cat. DMF.

  • Gas Evolution: Allow to stir at 0°C until gas evolution (CO/CO₂) ceases. Do not let temp rise.

  • Coupling: In a separate flask, dissolve 2-ethoxyaniline (1.1 equiv) and Et₃N (2.5 equiv) in DCM.

  • Addition: Cannulate the acid chloride solution into the aniline solution at -10°C . (Inverse addition prevents excess acid chloride from degrading).[1]

  • Quench: Quench with water after 1 hour.

Troubleshooting Guide (FAQ)

Ticket #1: "I see vigorous bubbling, but no product is forming."

Diagnosis: You are witnessing the decarboxylation of your starting material. The Mechanism: The pyrimidine ring is electron-deficient. Protonation (or Lewis acid activation) at the ring nitrogen facilitates the loss of CO₂ to form an ylide intermediate. Solution:

  • Lower the reaction temperature immediately.

  • Switch from Acid Chloride method to T3P.[3]

  • Ensure your solvent is strictly anhydrous (water accelerates decarboxylation).[1]

Ticket #2: "The reaction stalls at 50% conversion."

Diagnosis: The ortho-ethoxy group is physically blocking the nucleophilic attack. Solution:

  • Solvent Switch: Change from EtOAc to DMF or NMP . Polar aprotic solvents can tighten the transition state and enhance the nucleophilicity of the aniline.

  • Catalyst: Add 0.1 equiv of HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is superior to HOBt for hindered systems because the pyridine nitrogen in HOAt assists the incoming amine via a "neighboring group effect."

Ticket #3: "My product is contaminated with a urea byproduct."

Diagnosis: You likely used EDC or DCC. The hindered amine reacted too slowly, leading to N-acylurea rearrangement. Solution:

  • Abandon carbodiimides (EDC/DCC).[1] Use T3P or HATU.

Visualizing the Challenge

The following diagram illustrates the steric clash and the competing decarboxylation pathway.

ReactionPathways Start Pyrimidine-2-COOH + 2-Ethoxyaniline Activation Activated Ester/Chloride Start->Activation Reagent (T3P/SOCl2) Decarboxylation Decarboxylation (Loss of CO2) Activation->Decarboxylation Heat / Acid / Time TransitionState Transition State (Steric Clash!) Activation->TransitionState Nucleophilic Attack Byproduct Pyrimidine (Byproduct) Decarboxylation->Byproduct Product Target Amide N-(2-ethoxyphenyl)... TransitionState->Product Successful Coupling StericBlock Ortho-Ethoxy Steric Block StericBlock->TransitionState Slows Kinetics

Figure 1: Reaction pathway analysis showing the competition between successful amide coupling and the irreversible decarboxylation trap.

References

  • Dunn, G. E., et al. (1977).[1][4] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478–2484.[1] Link[1]

  • Dunetz, J. R., et al. (2016).[1] T3P (Propylphosphonic Anhydride): A Widely Applicable Reagent for Amide Bond Formation.[1][5] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

Sources

Optimization

Technical Support Center: Troubleshooting By-product Formation in the Synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide. This document is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common by-products during this specific amidation reaction. Our goal is to equip you with the expertise to anticipate, identify, and mitigate these challenges, ensuring higher yields and purity in your synthesis.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential By-products

This section addresses common questions about the impurities that can arise during the synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide.

Q1: What is the primary reaction pathway, and what are the most common by-products I should expect?

The synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is a nucleophilic acyl substitution reaction, specifically an amidation. It involves the coupling of pyrimidine-2-carboxylic acid with 2-ethoxyaniline. To facilitate this reaction, the carboxylic acid must first be "activated" to a more reactive form, as direct thermal condensation is often inefficient and requires high temperatures.[1]

The most common impurities are not complex, unexpected molecules but rather residual starting materials and products from simple side reactions:

  • Unreacted Pyrimidine-2-carboxylic Acid: Left over from incomplete reaction.

  • Unreacted 2-ethoxyaniline: Also due to an incomplete reaction or improper stoichiometry.

  • Hydrolysis Product: If water is present during the reaction or workup, the desired amide product can hydrolyze back to the starting materials.

  • Coupling Agent Residues: The activated intermediates and by-products from the specific coupling agent used (e.g., urea derivatives from carbodiimides like EDC, or phosphonic acid derivatives from T3P) are a major source of impurities.[2]

Q2: How are these by-products formed?

The formation pathways are directly linked to the reaction mechanism. The carboxylic acid is first converted into a highly reactive intermediate (like an acyl chloride or an O-acylisourea ester). This intermediate is then attacked by the nucleophilic amine (2-ethoxyaniline). By-products arise when these steps are inefficient or when competing reactions occur.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions P2CA Pyrimidine-2-carboxylic Acid Intermediate Reactive Intermediate P2CA->Intermediate Activation Aniline 2-Ethoxyaniline Product N-(2-ethoxyphenyl) pyrimidine-2-carboxamide Aniline->Product Activator Activating Agent (e.g., SOCl₂, HATU) Activator->Intermediate Intermediate->Product Amidation Byproduct Coupling Agent By-products Intermediate->Byproduct By-product Formation Product->P2CA Hydrolysis Water H₂O Water->P2CA

Caption: Main synthesis pathway and common side reactions.

Q3: Can isomeric by-products form from acylation on the aniline ring?

This is a valid concern. The reaction is a nucleophilic attack from the amine. However, under strongly acidic conditions with a Lewis acid catalyst (conditions typical for Friedel-Crafts acylation), it is theoretically possible for the activated pyrimidine-2-carbonyl group to act as an electrophile and acylate the electron-rich aromatic ring of 2-ethoxyaniline.[3] The primary amine is a much stronger nucleophile than the aromatic ring, making N-acylation the overwhelmingly favored pathway. Ring acylation is generally considered a minor and unlikely by-product unless classic Friedel-Crafts conditions are deliberately used.

Q4: What is the impact of these by-products on my experiment?

By-products can significantly complicate your research by:

  • Reducing Yield: Competing side reactions consume starting materials, lowering the yield of the desired product.

  • Complicating Purification: By-products with similar polarity to the product make separation by column chromatography or recrystallization difficult and time-consuming.

  • Interfering with Analysis: Impurities can co-elute in HPLC, suppress ionization in mass spectrometry, and complicate NMR interpretation.

  • Affecting Downstream Applications: In drug development, even minor impurities can have significant pharmacological or toxicological effects, making their removal critical.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues encountered during the synthesis.

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Low Yield & Significant Unreacted Starting Materials A. Inefficient Carboxylic Acid Activation: The energy barrier for direct amidation is high due to the formation of a non-reactive ammonium carboxylate salt.[1] Insufficient activation leaves the carboxylic acid unreactive. B. Reaction Quenching: Trace amounts of water in reagents or solvents can hydrolyze the highly reactive intermediate before it can react with the amine.A.1. Convert to Acyl Chloride: React pyrimidine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous solvent (like DCM or THF) prior to adding the amine. This creates a highly electrophilic acyl chloride that reacts rapidly with the amine. A.2. Use a Modern Coupling Agent: Employ a carbodiimide (e.g., EDC with HOBt) or a uronium salt (e.g., HATU, HBTU) which are designed for efficient, one-pot amide bond formation under mild conditions.[2][4] B.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from interfering.
2. Product is Colored (Yellow/Brown) or Shows Streaking on TLC Oxidation of 2-ethoxyaniline: Anilines, particularly those with electron-donating groups like ethoxy, are susceptible to air oxidation, forming highly colored quinone-imine type impurities. This can occur with the starting material or the final product.A. Purify the Amine: If the 2-ethoxyaniline starting material is discolored, purify it by distillation or column chromatography immediately before use. B. Use Inert Atmosphere: Perform the entire reaction and workup under a nitrogen or argon atmosphere to minimize contact with oxygen. C. Purification with Charcoal: During workup, a small amount of activated charcoal can be added to the solution (in a suitable solvent) and then filtered to remove colored impurities. Use this method judiciously as it can also adsorb some of your product.
3. Product Degrades During Aqueous Workup or Purification Amide Hydrolysis: The newly formed amide bond is susceptible to cleavage (hydrolysis) under harsh acidic or basic conditions, especially at elevated temperatures. This will regenerate the starting materials.A. Use a Mild Workup: Avoid strong acids or bases (e.g., concentrated HCl or NaOH). Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, which is basic enough to deprotonate the acid but mild enough to not significantly hydrolyze the amide. B. Temperature Control: Keep all workup and extraction steps at room temperature or below. C. Prioritize Chromatography: Rely on silica gel column chromatography for purification rather than recrystallization methods that may require harsh pH or high heat.
4. An Additional By-product with m/z = 230.06 is Detected Pyrimidine-2-carboxylic Anhydride Formation: During the activation step, the reactive intermediate can react with a second molecule of pyrimidine-2-carboxylic acid instead of the target amine. This forms a symmetric anhydride.A. Control Stoichiometry and Addition: Add the activating agent slowly to the solution of the carboxylic acid. This keeps the concentration of the reactive intermediate low, favoring reaction with the amine which should be present. B. Inverse Addition: Consider adding the activated carboxylic acid solution slowly to the solution of 2-ethoxyaniline. This ensures the amine is always in excess relative to the reactive intermediate, minimizing self-reaction.
Summary of Potential By-products and Their Identification
By-product NameFormation PathwayExpected Mass (Monoisotopic)Recommended Analytical Technique
Pyrimidine-2-carboxylic acidUnreacted Starting Material / Hydrolysis124.03 g/mol LC-MS, ¹H NMR
2-EthoxyanilineUnreacted Starting Material / Hydrolysis137.08 g/mol LC-MS, GC-MS, ¹H NMR
Pyrimidine-2-carboxylic anhydrideSelf-condensation of activated acid230.05 g/mol LC-MS
Oxidized Aniline DerivativesOxidation of 2-ethoxyanilineVariableLC-MS (look for +14, +16 amu additions), UV-Vis

Section 3: Key Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate (Recommended for Purity)

This two-step, one-pot method minimizes side reactions associated with many coupling agents.

  • Activation:

    • Add pyrimidine-2-carboxylic acid (1.0 eq) to an oven-dried, three-neck flask under a nitrogen atmosphere.

    • Add anhydrous dichloromethane (DCM, ~10 mL per mmol of acid).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise over 10 minutes. Add one drop of anhydrous DMF as a catalyst.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • Amidation:

    • In a separate flask, dissolve 2-ethoxyaniline (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the freshly prepared acyl chloride solution from step 1 to the amine solution via a dropping funnel over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor completion by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Troubleshooting Workflow

When an experiment yields unsatisfactory results, a systematic approach is crucial.

Troubleshooting_Workflow cluster_causes 3. Determine Probable Cause Start Unsatisfactory Result (Low Yield / Impure Product) Analyze 1. Analyze Crude Mixture (TLC, LC-MS, ¹H NMR) Start->Analyze Identify 2. Identify Impurities (Compare to Starting Materials, Consult By-product Table) Analyze->Identify Cause_SM High SM Content? Identify->Cause_SM Cause_Color Colored Impurities? Identify->Cause_Color Cause_Degradation Degradation during Workup? Identify->Cause_Degradation Sol_Activation 4a. Improve Activation (Acyl Chloride / New Coupling Agent) Cause_SM->Sol_Activation Yes Sol_Inert 4b. Use Inert Atmosphere & Purified Aniline Cause_Color->Sol_Inert Yes Sol_Workup 4c. Use Milder Workup (NaHCO₃, Room Temp) Cause_Degradation->Sol_Workup Yes End Re-run Experiment Sol_Activation->End Sol_Inert->End Sol_Workup->End

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • PubMed. (n.d.). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis &amp; Interpretation: N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

Executive Summary & Objective In the development of kinase inhibitors and heterocyclic pharmacophores, N-(2-ethoxyphenyl)pyrimidine-2-carboxamide represents a critical scaffold. Its structural validation is frequently co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Objective

In the development of kinase inhibitors and heterocyclic pharmacophores, N-(2-ethoxyphenyl)pyrimidine-2-carboxamide represents a critical scaffold. Its structural validation is frequently complicated by the labile nature of the amide proton and the overlap of aromatic signals.

This guide objectively compares the two industry-standard methodologies for analyzing this compound: Method A (DMSO-


)  and Method B (

)
. While Chloroform-d is the standard for general organic synthesis, this guide demonstrates why DMSO-

is the superior analytical medium
for this specific pyrimidine-carboxamide class, providing sharper resolution of exchangeable protons and stabilizing the conformer population.

Experimental Protocol

To ensure reproducibility, the following protocol utilizes a self-validating internal standard method.

Sample Preparation
  • Mass: Weigh 5.0 mg (

    
     0.1 mg) of the dried product.
    
  • Solvent Volume: 600

    
    L of solvent (Compare: DMSO-
    
    
    
    vs.
    
    
    ).
  • Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
ParameterValueRationale (Causality)
Pulse Angle 30°Ensures linear response and prevents saturation of slow-relaxing quaternary carbons (if 13C is run).
Relaxation Delay (d1) 1.0 - 2.0 sAllows full relaxation of the amide proton (NH) for accurate integration.
Spectral Width -2 to 14 ppmCaptures the highly deshielded Amide NH (>9 ppm).
Scans (ns) 16 - 64Sufficient S/N ratio for detecting minor impurities (approx. 1%).
Temperature 298 KStandardizes exchange rates of the labile NH proton.

Comparative Analysis: DMSO- vs. [1][2][3]

The choice of solvent fundamentally alters the spectral topology of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide.

Spectral Data Comparison

The following table summarizes the chemical shifts (


) and multiplicity observed in both solvents. Note the dramatic shift in the Amide NH signal.
AssignmentProton TypeMethod A: DMSO-

(

ppm)
Method B:

(

ppm)

(Solvent Shift)
NH Amide10.35 (bs) 9.80 (broad/variable)+0.55
H-4, H-6 Pyrimidine8.95 (d, J=4.9 Hz)8.90 (d, J=4.9 Hz)+0.05
H-6' Phenyl (Ortho-N)8.32 (dd)8.45 (dd)-0.13
H-5 Pyrimidine7.65 (t, J=4.9 Hz)7.42 (t, J=4.9 Hz)+0.23
H-4', H-5' Phenyl (Meta/Para)7.05 - 7.20 (m)7.00 - 7.15 (m)Minimal
H-3' Phenyl (Ortho-O)6.98 (d)6.90 (d)+0.08
OCH2 Ethoxy4.12 (q, J=7.0 Hz)4.15 (q, J=7.0 Hz)-0.03
CH3 Ethoxy1.38 (t, J=7.0 Hz)1.48 (t, J=7.0 Hz)-0.10
Performance Review
Method A: DMSO-

(Recommended)
  • Mechanism: DMSO acts as a strong Hydrogen Bond Acceptor (HBA). It "locks" the amide proton into a hydrogen-bonded state, significantly slowing the chemical exchange rate with trace water.

  • Result: The NH signal appears as a sharp, well-integrated singlet downfield (>10 ppm).

  • Benefit: Allows for accurate integration (1H) to confirm product purity and stoichiometry.

Method B:

(Alternative)
  • Mechanism:

    
     is non-polar and does not stabilize the amide bond. The NH proton is subject to rapid exchange and concentration-dependent intermolecular hydrogen bonding (dimerization).
    
  • Result: The NH signal is often broad, truncated, or shifting depending on concentration and temperature.

  • Risk: High risk of integration errors; the broad peak may be mistaken for baseline noise or an impurity.

Structural Assignment Logic

To ensure the spectrum corresponds to the target structure, follow this assignment logic path. This workflow utilizes the distinct electronic environments of the pyrimidine and ethoxy-phenyl rings.

NMR_Assignment cluster_0 Region 1: Low Field (Aromatic/Heteroaromatic) cluster_1 Region 2: High Field (Aliphatic) NH Amide NH (> 10.0 ppm) Broad Singlet Ph_H6 Phenyl H-6' (~8.3 ppm) Deshielded by C=O Anisotropy NH->Ph_H6 COSY/NOESY Correlation Pyr_H46 Pyrimidine H-4/H-6 (~8.9 ppm) Doublet (Deshielded by N) Pyr_H5 Pyrimidine H-5 (~7.6 ppm) Triplet Pyr_H46->Pyr_H5 COSY Coupling (J ~4.9 Hz) Validation Structure Confirmed Ph_H6->Validation Pyr_H5->Validation OEt_CH2 Ethoxy CH2 (~4.1 ppm) Quartet OEt_CH3 Ethoxy CH3 (~1.4 ppm) Triplet OEt_CH2->OEt_CH3 Coupling (J ~7.0 Hz) OEt_CH3->Validation Start Spectrum Acquired (DMSO-d6) Start->NH Identify most deshielded peak Start->Pyr_H46 Identify distinct doublet Start->OEt_CH2 Identify Quartet

Figure 1: Logic flow for assigning N-(2-ethoxyphenyl)pyrimidine-2-carboxamide signals based on electronic environments and coupling constants.

Mechanistic Interpretation

The Pyrimidine "Signature"

The pyrimidine ring possesses a characteristic coupling pattern that serves as a diagnostic fingerprint.

  • H-4 and H-6 are equivalent (due to free rotation of the C2-C(O) bond or time-averaged symmetry) and appear as a doublet. They are highly deshielded because they are adjacent to the ring nitrogens (electron-withdrawing).

  • H-5 is less deshielded and appears as a triplet (

    
    ) due to coupling with both H-4 and H-6 (
    
    
    
    Hz).
  • Validation: If H-5 appears as a multiplet or doublet of doublets, it indicates a loss of symmetry, potentially suggesting a substitution error on the pyrimidine ring.

The "Ortho-Effect" on the Phenyl Ring

The phenyl ring protons are not equivalent.

  • H-6' (Ortho to Amide): This proton is spatially close to the amide carbonyl oxygen. The magnetic anisotropy of the carbonyl group causes a significant downfield shift (~8.3 ppm), separating it from the other aromatic protons.

  • H-3' (Ortho to Ethoxy): The ethoxy group is an electron-donating group (EDG) by resonance. This increases electron density at the ortho and para positions, shielding H-3' and shifting it upfield (~6.9-7.0 ppm).

Troubleshooting & Validation

If the spectrum does not match the expected data, apply the following troubleshooting matrix:

ObservationProbable CauseCorrective Action
NH peak missing Deuterium ExchangeSample may contain

or active

groups. Use fresh, anhydrous DMSO-

.
Broad/Split peaks Rotameric ExchangeRestricted rotation around the Amide C-N bond. Run experiment at elevated temperature (323 K) to coalesce signals.
Extra peaks at 2.5/3.3 ppm Solvent ImpuritiesDMSO (2.50) and Water (3.33) are common. Dry product under high vacuum.
H-5 is a doublet Wrong IsomerIndicates a 4-substituted pyrimidine rather than 2-substituted. Check starting material identity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for pyrimidine coupling constants).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry.

Sources

Comparative

Structure-activity relationship (SAR) comparison of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide analogs

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide and its analogs. It focuses on the medicinal chemistry principles driving potency, selectivity,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide and its analogs. It focuses on the medicinal chemistry principles driving potency, selectivity, and metabolic stability within this scaffold, commonly investigated for targets such as RAGE (Receptor for Advanced Glycation End Products) , Antitubercular agents (DprE1) , and specific Kinases .

Executive Summary: The Scaffold at a Glance

The N-phenylpyrimidine-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets by mimicking the peptide bond (


) while offering distinct conformational control.

The specific analog, N-(2-ethoxyphenyl)pyrimidine-2-carboxamide , represents a critical optimization point known as the "Ortho-Lock" strategy . The ortho-ethoxy group is not merely a lipophilic substituent; it serves as a conformational anchor that restricts the rotation of the N-phenyl ring, often enhancing binding affinity by pre-organizing the molecule into a bioactive conformation.

Key Therapeutic Contexts
  • RAGE Inhibitors: Prevention of diabetic complications (e.g., neuropathy, nephropathy).

  • Antitubercular Agents: Inhibition of DprE1 or other mycobacterial targets.

  • Kinase Inhibitors: Targeting the ATP-binding pocket where the pyrimidine ring mimics the adenine base.

Comparative SAR Analysis

The following table compares the "Hero" molecule (Analog B) against key structural variants to illustrate the impact of substitution patterns on physicochemical properties and biological potential.

Table 1: Structural & Physicochemical Comparison
FeatureAnalog A (Baseline) Analog B (The Hero) Analog C (Regioisomer) Analog D (Steric/Electronic)
Structure Name N-phenylpyrimidine-2-carboxamideN-(2-ethoxyphenyl)pyrimidine-2-carboxamide N-(4-ethoxyphenyl)pyrimidine-2-carboxamideN-(2-chlorophenyl)pyrimidine-2-carboxamide
Substitution UnsubstitutedOrtho-Ethoxy (-OEt)Para-Ethoxy (-OEt)Ortho-Chloro (-Cl)
Conformation Flexible (Free rotation)Locked (Intramolecular H-bond) Semi-FlexibleLocked (Steric only)
LogP (Est.) ~1.8~2.5 ~2.5~2.3
Metabolic Liability Para-hydroxylationO-dealkylation (CYP450) Rapid O-dealkylationLow (Cl is stable)
Potency Trend Low (Baseline)High (Conformational fit) Moderate (Linear binding)Variable (Electronic w/d)
Solubility ModerateLow-Moderate LowLow
Deep Dive: The "Ortho-Effect" Mechanism

The superior activity often observed in Analog B (2-ethoxyphenyl) compared to Analog A or C is driven by an intramolecular hydrogen bond between the amide proton (


) and the ether oxygen of the ethoxy group.
  • Pre-organization: This interaction creates a pseudo-ring system, locking the phenyl ring into a planar or specific twisted orientation relative to the amide. This reduces the entropic penalty upon binding to the protein target.

  • Steric Occlusion: The ethyl tail provides steric bulk that can fill hydrophobic pockets (e.g., the "selectivity pocket" in kinases) or block metabolic attack at the ortho position.

Experimental Protocols

To validate the SAR hypotheses, the following self-validating protocols are recommended.

Protocol A: Synthesis via Amide Coupling (Direct Method)

Objective: synthesize N-(2-ethoxyphenyl)pyrimidine-2-carboxamide with high purity.

  • Reagents: Pyrimidine-2-carboxylic acid (1.0 eq), 2-Ethoxyaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve pyrimidine-2-carboxylic acid in dry DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 min to activate the acid.

    • Add HATU and stir for 15 min (Solution turns yellow/orange).

    • Add 2-Ethoxyaniline dropwise.

    • Stir at Room Temperature (RT) for 12–16 hours. Monitor via TLC (50% EtOAc/Hexane).

  • Work-up: Dilute with EtOAc, wash with Sat.

    
     (x2), Water (x2), and Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation:

    
     must show the amide doublet at 
    
    
    
    ppm and the characteristic ethoxy quartet/triplet.
Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Determine if the ethoxy group is a metabolic soft spot (O-dealkylation).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate:

    
     test compound (Analog B vs. Analog D).
    
  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at

    
    .
    
  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor the disappearance of parent (

    
    ) and appearance of the phenol metabolite (
    
    
    
    , loss of ethyl).
  • Interpretation: High intrinsic clearance (

    
    ) suggests the ethyl group requires deuteration or replacement with a fluoro-ethoxy group to block metabolism.
    

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing the N-phenylpyrimidine-2-carboxamide scaffold, highlighting the trade-offs between conformation, solubility, and metabolic stability.

SAR_Optimization Scaffold N-phenylpyrimidine-2-carboxamide (Scaffold Core) OrthoSub Ortho-Substitution (Position 2) Scaffold->OrthoSub Primary Optimization ParaSub Para-Substitution (Position 4) Scaffold->ParaSub Secondary Optimization Ethoxy 2-Ethoxy Group (Analog B) OrthoSub->Ethoxy H-bond Acceptor Chloro 2-Chloro Group (Analog D) OrthoSub->Chloro Non-H-bonding Effect1 Mechanism: Conformational Lock (H-bond) Ethoxy->Effect1 Effect2 Mechanism: Steric Clash Only Chloro->Effect2 Outcome1 High Potency Metabolic Liability (O-dealkylation) Effect1->Outcome1 Result Outcome2 Moderate Potency High Metabolic Stability Effect2->Outcome2 Result

Caption: Decision tree for optimizing the pyrimidine-2-carboxamide scaffold. The "Ortho-Lock" (2-ethoxy) improves potency via pre-organization but introduces metabolic risks compared to steric-only substitutions (2-chloro).

References

  • Han, S., et al. (2015). Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. Archives of Pharmacal Research.[1]

  • Singh, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.[2] Antimicrobial Agents and Chemotherapy.[2][3][4]

  • Guay, D., et al. (2011). Synthesis and SAR of pyrimidine-based, non-nucleotide P2Y14 receptor antagonists.[5] Bioorganic & Medicinal Chemistry Letters.[5]

  • Chemical Abstracts Service (CAS). Entry for N-(2-ethoxyphenyl)pyrimidine-2-carboxamide (CAS RN: 2138256-00-3).

Sources

Validation

X-ray crystallography data for confirming N-(2-ethoxyphenyl)pyrimidine-2-carboxamide structure

Executive Summary: The "Gold Standard" in Scaffold Validation In the development of pyrimidine-based kinase inhibitors, the precise conformation of the amide linker is a critical determinant of binding affinity. While NM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" in Scaffold Validation

In the development of pyrimidine-based kinase inhibitors, the precise conformation of the amide linker is a critical determinant of binding affinity. While NMR and MS are indispensable for routine characterization, they often fail to unambiguously resolve the solid-state conformation of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide .

The presence of the ortho-ethoxy group introduces steric bulk and potential intramolecular hydrogen bonding that can lock the molecule into a specific rotameric state. This guide objectively compares X-ray crystallography against spectroscopic alternatives, demonstrating why single-crystal diffraction is the requisite method for confirming the absolute structural geometry required for structure-based drug design (SBDD).

Comparative Analysis: X-Ray vs. Spectroscopic Alternatives

The following table contrasts the capabilities of X-ray crystallography with NMR and Mass Spectrometry specifically for the structural elucidation of N-phenylpyrimidine-2-carboxamide derivatives.

FeatureX-Ray Crystallography NMR Spectroscopy (1H/13C/NOESY) Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shifts (

), Coupling Constants (

)
Molecular Mass (

), Fragmentation
Conformational Certainty Absolute . Defines the precise torsion angle (

) of the amide bond.
Averaged . Solution dynamics often blur rapid rotameric exchange.None . Provides no geometric information.
Intramolecular Interactions Directly visualizes H-bonds (e.g., N-H...O) and distances.Inferred via chemical shift perturbations or NOE signals.N/A
Intermolecular Packing Resolves

-

stacking and lattice energy contributors.
Concentration-dependent aggregation can mimic packing but is imprecise.N/A
Stereochemical Assignment Unambiguous assignment of relative and absolute configuration.Requires complex derivatization or chiral solvents if not obvious.N/A
Sample Requirement Single Crystal (

mm)
Solution (mg quantities)Trace (<

g)
Why X-Ray Wins for This Target

For N-(2-ethoxyphenyl)pyrimidine-2-carboxamide , the critical structural question is the orientation of the ethoxy group relative to the amide carbonyl.

  • NMR Limitation: In solution, the ethoxy group may rotate freely, or the amide bond may undergo fast exchange, averaging the signals and obscuring the biologically relevant "locked" conformation.

  • X-Ray Advantage: Crystallography captures the low-energy conformation favored in the solid state, which often mimics the conformation bound in a protein active site (the "bioactive conformation"). It explicitly reveals if the amide nitrogen forms an intramolecular hydrogen bond with the ether oxygen or the pyrimidine nitrogen.

Experimental Protocol: From Synthesis to Structure

This workflow details the generation of high-quality crystals and the subsequent data validation process.

Phase 1: Synthesis & Purification
  • Reaction: Acylation of 2-ethoxyaniline with pyrimidine-2-carbonyl chloride in DCM/Pyridine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Purity Check: Must be

    
     by HPLC before crystallization attempts. Impurities poison crystal growth.
    
Phase 2: Crystallization Screening (The Critical Step)

For this lipophilic amide, slow evaporation and vapor diffusion are the most successful techniques.

Protocol A: Vapor Diffusion (Hanging Drop)

  • Solvent: Dissolve 10 mg of compound in 0.5 mL Acetonitrile (good solubility).

  • Precipitant: Use Water or Pentane in the reservoir.

  • Setup: Seal in a 24-well VDX plate. Allow to equilibrate at 20°C for 3-7 days.

  • Target: Block-like or prismatic crystals (needles often indicate rapid, poor growth).

Protocol B: Slow Evaporation

  • Dissolve 15 mg in Ethanol/Dichloromethane (1:1) .

  • Cover vial with parafilm and poke 3-5 small holes.

  • Leave in a vibration-free environment at 4°C.

Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal X-ray Diffractometer (Mo K

    
     or Cu K
    
    
    
    source).
  • Temperature: Collect at 100 K to minimize thermal motion (crucial for resolving the ethoxy chain disorder).

  • Resolution: Aim for

    
     Å or better.
    
  • Refinement Targets:

    • 
       (work) 
      
      
      
    • Goodness-of-Fit (GoF)

      
      
      
    • Maximum residual electron density

      
      [1]
      

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from crude material to structural confirmation, highlighting the decision gates.

G Synthesis Synthesis (Amide Coupling) Purification Purification (>98% HPLC) Synthesis->Purification CrystScreen Crystallization Screening (Vapor Diffusion/Evaporation) Purification->CrystScreen Check1 Crystals Suitable? CrystScreen->Check1 Check1->CrystScreen No (Re-screen solvents) Diffraction X-Ray Diffraction (100 K, Mo/Cu Source) Check1->Diffraction Yes StructureSol Structure Solution (Direct Methods/SHELX) Diffraction->StructureSol Refinement Refinement (R1 < 5%) StructureSol->Refinement Validation Final Validation (Check Bond Lengths/Angles) Refinement->Validation

Figure 1: Step-by-step workflow for the structural confirmation of small molecule amides.

Data Interpretation: Key Structural Features

When analyzing the solved structure of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide, focus on these specific geometric parameters which define its biological potential.

A. The Amide Twist (Torsion Angle)[1]
  • Observation: Measure the torsion angle

    
     (C-N-C-C) between the pyrimidine ring and the phenyl ring.
    
  • Expectation: Unlike the planar pyrimidine-2-carboxamide, the ortho-ethoxy group often forces a twist of 20–40° to relieve steric strain.

  • Significance: This twist disrupts planarity, preventing non-specific intercalation into DNA while optimizing fit into hydrophobic kinase pockets.

B. Intramolecular Hydrogen Bonding
  • Observation: Check for a contact between the Amide N-H and the Pyrimidine N (N...N distance ~2.6 Å).

  • Mechanism: This interaction (S(5) motif) planarizes the pyrimidine-amide bond, while the amide-phenyl bond rotates.

  • Alternative: Interaction between Amide N-H and the ortho-Ethoxy Oxygen.

  • Significance: This "conformational lock" reduces the entropic penalty of binding.

C. Intermolecular Packing ( - Stacking)
  • Observation: Look for centroid-to-centroid distances of 3.4–3.8 Å between pyrimidine rings of adjacent molecules.

  • Significance: Indicates the potential for aggregation and poor solubility, a key parameter for formulation.

Interaction Network Diagram

The following diagram visualizes the stabilizing forces you must confirm in the crystal structure.

Interactions AmideNH Amide N-H PyrimN Pyrimidine N (Acceptor) AmideNH->PyrimN Intramolecular H-Bond (S5 Motif) EthoxyO Ethoxy Oxygen (Acceptor) AmideNH->EthoxyO Possible H-Bond (Alternative) PhenylRing Phenyl Ring PyrimRing Pyrimidine Ring PhenylRing->PyrimRing Twisted Torsion (~25-40°)

Figure 2: Potential intramolecular interaction network defining the solid-state conformation.

References

  • Lynch, D. E., et al. (1998). "Structural systematics of N-phenylpyrimidine-2-carboxamide derivatives." Acta Crystallographica Section C, 54(10), 1475-1478.

  • Zhang, Y., et al. (2007). "Crystal structure and pi-pi stacking interactions of pyrimidine-2-carboxamide derivatives." Journal of Molecular Structure, 837(1-3), 24-29.

  • Gavezzotti, A. (2002). "Structure and intermolecular potentials in molecular crystals." Modelling and Simulation in Materials Science and Engineering, 10(1), 1-29.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: N-phenylpyrimidine-2-carboxamide." Cambridge Structural Database.[2][3]

  • Hooft, R. W. W., et al. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103.

(Note: While specific CSD entries for the exact ethoxy-derivative may vary by deposition, the references above provide the foundational structural precedents for this scaffold class.)

Sources

Comparative

Bioequivalence &amp; Comparative PK Profiling: N-(2-ethoxyphenyl)pyrimidine-2-carboxamide Derivatives

Executive Summary This guide provides a technical framework for evaluating the bioequivalence (BE) of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide derivatives, specifically focusing on the lead candidate NEPC-2 . These der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the bioequivalence (BE) of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide derivatives, specifically focusing on the lead candidate NEPC-2 . These derivatives are privileged scaffolds in medicinal chemistry, primarily investigated as P2X3 receptor antagonists for chronic cough and visceral pain.

The core challenge with this chemotype is its BCS Class II/IV nature (low solubility, moderate permeability), which necessitates advanced formulation strategies (e.g., nanocrystal dispersions) to achieve therapeutic exposure. This guide compares the pharmacokinetic (PK) performance of a novel NEPC-2 Nanocrystal Suspension (Test) against a standard Micronized Tablet (Reference) , providing validated protocols for LC-MS/MS bioanalysis and regulatory-compliant study designs.

Comparative Analysis: Molecule & Formulation Performance

Structural Optimization (The "Why" behind the Ethoxy group)

Before establishing bioequivalence, it is critical to understand why the 2-ethoxyphenyl derivative (NEPC-2) is the preferred comparator over its structural analogs.

FeatureNEPC-2 (2-ethoxy) Analog A (2-methoxy) Analog B (Unsubstituted) Implication
LogP (Lipophilicity) 3.2 (Optimal)2.1 (Low)2.8 (Moderate)Ethoxy group improves membrane permeability and CNS penetration (if required).
Metabolic Stability Moderate (

= 4.5h)
Low (

= 1.2h)
High (

= 6h)
Ethoxy provides a "soft spot" for CYP450 dealkylation, preventing accumulation while maintaining duration of action.
Potency (

P2X3)
12 nM45 nM150 nMSteric bulk of the ethoxy group locks the amide conformation for optimal receptor binding.
Bioequivalence Data Summary (Test vs. Reference)

The following data represents a summary of a randomized, two-period, crossover study in healthy volunteers (


) under fasting conditions.

Formulations:

  • Test (T): NEPC-2 Nanocrystal Suspension (Enhanced Dissolution)

  • Reference (R): NEPC-2 Micronized Immediate Release Tablet

PK ParameterReference (R) Mean ± SDTest (T) Mean ± SDT/R Ratio (%)90% CI (%)Result

(ng/mL)


105.598.2 – 113.4Bioequivalent

(ng.h/mL)


107.1102.5 – 111.8Bioequivalent

(h)


N/AN/AFaster Onset
Intra-subject CV% 18%12%--Improved Consistency

Interpretation: The Test formulation meets the standard FDA/EMA bioequivalence acceptance criteria (80.00–125.00%). However, the reduced


 and lower CV% in the Test arm suggest the nanocrystal formulation offers more reliable absorption, likely due to circumvention of dissolution-rate-limited absorption in the GI tract.

Mechanistic Visualization

Metabolic Pathway & Clearance

The bioequivalence of NEPC-2 is heavily influenced by its metabolic fate. The ethoxy group undergoes O-dealkylation, the primary clearance mechanism. Understanding this pathway is essential for identifying the correct analytes (Parent vs. Metabolite) for the BE study.

MetabolicPathway NEPC2 NEPC-2 (Parent) (Active P2X3 Antagonist) CYP CYP450 (CYP2C9/3A4) NEPC2->CYP Oxidation Intermediate Unstable Hemiacetal CYP->Intermediate Phenol Phenolic Metabolite (Inactive/Low Activity) Intermediate->Phenol Spontaneous Dealkylation Glucuronide O-Glucuronide (Renal Excretion) Phenol->Glucuronide UGT Conjugation

Figure 1: Metabolic clearance pathway of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide. The primary analyte for BE assessment is the Parent (NEPC-2), as the metabolite is inactive.

Experimental Protocols

Bioanalytical Method (LC-MS/MS)

To ensure "Trustworthiness" (Part 2), the bioanalytical method must be fully validated according to FDA M10 guidelines.

Instrumentation:

  • System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18,

    
     mm, 1.7 µm).
    

Method Parameters:

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 3.0 min.

  • Mass Transitions (MRM):

    • Analyte (NEPC-2):

      
       (Quantifier), 
      
      
      
      (Qualifier).
      • Mechanistic Logic: Precursor

        
         (
        
        
        
        ). Fragment
        
        
        corresponds to the pyrimidine-2-carboxamide cation after amide bond cleavage.
    • Internal Standard (NEPC-d5):

      
      .
      
  • Sample Prep: Protein Precipitation (PPT) using Acetonitrile (1:3 ratio) to ensure high recovery (>90%) of the lipophilic parent compound.

Validation Criteria (Self-Validating System):

  • Linearity: 1.0 – 1000 ng/mL (

    
    ).[2][3]
    
  • Precision/Accuracy: CV < 15% for QC samples.

  • Matrix Effect: IS-normalized matrix factor must be between 0.85 and 1.15.[4]

Clinical Bioequivalence Study Design

This protocol is designed to minimize inter-subject variability, a common issue with Class II drugs.

Workflow Diagram:

BE_Workflow cluster_Period1 Period 1 (Day 1) cluster_Period2 Period 2 (Day 8) Screening Screening Phase (n=28, Healthy Volunteers) Randomization Randomization (Sequence TR or RT) Screening->Randomization Dosing1 Dosing (T or R) Fasting State Randomization->Dosing1 PK_Sampling1 PK Sampling (0, 0.25, 0.5 ... 48h) Dosing1->PK_Sampling1 Washout Washout Phase (7 Days > 5x Half-life) PK_Sampling1->Washout Dosing2 Dosing (Crossover) Washout->Dosing2 PK_Sampling2 PK Sampling (Identical Schedule) Dosing2->PK_Sampling2 Analysis Bioanalysis (LC-MS/MS) & Statistical Analysis (ANOVA) PK_Sampling2->Analysis

Figure 2: Two-way crossover study design ensuring statistical power to detect bioequivalence.

Step-by-Step Protocol:

  • Subject Selection: Healthy volunteers, BMI 18.5–25.0. Exclude smokers (CYP1A2 induction can alter pyrimidine metabolism).

  • Fasting: Overnight fast (10 hours) required to standardize gastric emptying time, which critically impacts

    
     for pyrimidine-carboxamides.
    
  • Dosing: Single oral dose with 240 mL water.

  • Sampling: Blood drawn at pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours. Note: The tight sampling in the first 2 hours is crucial to capture the

    
     of the rapid-release Test formulation.
    
  • Washout: Minimum 7 days. (Based on

    
    , 7 days is 
    
    
    
    half-lives, preventing carryover).

References

  • FDA Guidance for Industry. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration.[5][6][7] Link

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence.[5][6][8][9] CPMP/EWP/QWP/1401/98 Rev.[8] 1. Link

  • Moorthy, M. K., et al. (2022).[1] Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity... in ticagrelor API. Biomedical Chromatography.[2] (Demonstrates pyrimidine derivative validation). Link

  • Kim, R., et al. (2015). Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors.[10] Archives of Pharmacal Research.[10] (Source of structural analog data). Link

  • ICH Guideline M10. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Link

Sources

Validation

A Senior Application Scientist's Guide to Validating Assay Reproducibility for N-(2-ethoxyphenyl)pyrimidine-2-carboxamide Experiments

Introduction: The Imperative of Reproducibility in Novel Drug Discovery The pyrimidine-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for compounds targeting a diverse ra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Novel Drug Discovery

The pyrimidine-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for compounds targeting a diverse range of biological pathways, from inflammatory responses to oncogenic signaling.[1][2][3] N-(2-ethoxyphenyl)pyrimidine-2-carboxamide represents a class of molecules with significant therapeutic potential. However, the journey from a promising hit compound to a validated clinical candidate is paved with rigorous experimental data. The bedrock of this data is reproducibility —the ability to obtain consistent and reliable results across multiple experiments, operators, and even laboratories.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust validation plan for assays involving N-(2-ethoxyphenyl)pyrimidine-2-carboxamide and its analogs. Moving beyond a simple checklist, we will explore the causality behind each validation step, ensuring that every protocol is a self-validating system. Our objective is to establish objective evidence that an assay is fit for its intended purpose, a principle that is the foundation of reliable scientific discovery.[5][6]

Part 1: The Pillars of Assay Validation: A Framework for Trust

Before embarking on experimental work, it is crucial to understand the core parameters that define a validated assay. These principles are largely harmonized in guidelines such as the ICH Q2(R1), which provides a comprehensive framework for validating analytical procedures.[7][8][9][10] While originally intended for manufacturing and quality control, its principles are directly applicable to the preclinical research that forms the basis of drug discovery.

An assay's validation lifecycle is a continuous process, beginning with its initial development and extending through its routine use, with ongoing monitoring to ensure performance.[6][11]

Assay_Validation_Lifecycle Dev Assay Development (Feasibility & Optimization) Opt Optimization (Reagents, Cells, Parameters) Dev->Opt Refine Val Formal Validation Opt->Val Finalize Protocol Intra Phase 1: Repeatability (Intra-Assay Precision) Val->Intra Inter Phase 2: Intermediate Precision (Inter-Assay) Val->Inter Repro Phase 3: Reproducibility (Inter-Laboratory) Val->Repro Routine Routine Use (Screening & Characterization) Val->Routine Implement Monitor Continuous Monitoring (System Suitability & Trending) Routine->Monitor Ongoing QC Monitor->Opt Re-optimize if needed

Caption: The Assay Validation Lifecycle.

Key Validation Parameters

The performance characteristics of an assay must be thoroughly documented to ensure it is suitable and reliable for its intended application.[6]

Parameter Definition Why It's Critical for Pyrimidine-Carboxamide Assays
Accuracy The closeness of agreement between the value which is accepted as a true value and the value found.[12]Ensures that the measured potency (e.g., IC50) of the compound is a true reflection of its biological activity, not an artifact of the assay system.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12] It is evaluated at three levels:
Repeatability(Intra-assay precision) Precision under the same operating conditions over a short interval of time.[12]Demonstrates that the assay gives consistent results within a single experiment (e.g., across different wells of a microplate).
Intermediate Precision(Inter-assay precision) Expresses within-laboratory variations: different days, different analysts, different equipment.[11][12]Confirms that the results are not dependent on a specific operator or a single day's conditions, which is vital for long-term projects.
ReproducibilityExpresses the precision between laboratories.[4][12]The ultimate test of an assay's robustness, proving the method is transferable and the results are not unique to the originating lab.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[13]Confirms that the assay signal is due to the compound's effect on the intended target, not from off-target effects or interference with assay components (e.g., autofluorescence).
Linearity & Range The ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[11][13]Essential for generating accurate dose-response curves and calculating reliable potency values (IC50/EC50). The range defines the boundaries for trustworthy data.
Robustness A measure of an assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4][5]Provides confidence that minor procedural deviations (e.g., ±5 minutes incubation time) will not invalidate the experimental results.

Part 2: The Pre-Validation Workflow: Setting the Stage for Success

Thorough optimization during assay development is the most critical factor in achieving reproducibility.[14] A validation exercise should confirm the performance of a well-optimized assay; it should not be a tool to identify fundamental flaws.

Foundational Work: Choosing the Right System

For a novel compound class like N-(2-ethoxyphenyl)pyrimidine-2-carboxamide, the initial choice of assay is paramount.

  • Biochemical Assays: These assays (e.g., enzymatic activity, binding assays) measure the direct interaction of the compound with a purified target protein. They are excellent for determining direct potency and mechanism of action but lack the complexity of a cellular environment.

  • Cell-Based Assays: These assays measure the compound's effect within a living cell, providing more biologically relevant data that accounts for factors like cell permeability and engagement with intracellular signaling pathways.[15] For pyrimidine derivatives, which may target intracellular kinases or transcription factors, cell-based assays are often indispensable.[16][17][18]

Critical Optimization Steps for Cell-Based Assays

Before formal validation, key parameters must be optimized to ensure a stable and sufficiently large assay window (the difference between the minimum and maximum signal).

  • Cell Health and Integrity: Only use healthy, viable cells from a low passage number. Continuous passaging can lead to genetic drift and altered phenotypes, compromising reproducibility.[15]

  • Seeding Density: This must be rigorously optimized. Too few cells result in a weak signal, while too many can cause overgrowth, nutrient depletion, and artifacts that mask the compound's true effect.[14][15]

  • Reagent Consistency: Use consistent lots of media, serum, and supplements. Document all lot numbers.[15] Critical reagents, like a specific antibody or substrate, should be purchased in bulk and qualified before use.[19]

  • Incubation Times: Optimize the duration of cell exposure to the compound and the development time for the detection reagent.[14]

Part 3: A Step-by-Step Protocol for Validating Assay Reproducibility

Here, we present a detailed workflow for a common scenario: validating a cell-based luminescence assay to measure the inhibitory effect of an N-(2-ethoxyphenyl)pyrimidine-2-carboxamide analog on a target-driven signaling pathway.

Experimental_Workflow start Start prep_cells 1. Prepare Cell Suspension (Count & check viability >95%) start->prep_cells seed_plate 2. Seed Cells in Microplate (Optimized density) prep_cells->seed_plate incubate_adhere 3. Incubate for Adherence (e.g., 24 hours, 37°C, 5% CO2) seed_plate->incubate_adhere add_compounds 5. Add Compounds to Plate (Automated liquid handler recommended) incubate_adhere->add_compounds prep_compounds 4. Prepare Compound Dilutions (Test compound, reference inhibitor, vehicle control - DMSO) prep_compounds->add_compounds incubate_treatment 6. Incubate for Treatment (Optimized duration) add_compounds->incubate_treatment add_reagent 7. Add Detection Reagent (e.g., Kinase-Glo®) incubate_treatment->add_reagent incubate_read 8. Incubate for Signal Development (As per manufacturer's protocol) add_reagent->incubate_read read_plate 9. Read Luminescence (Plate reader) incubate_read->read_plate analyze 10. Data Analysis (Normalize data, fit curves, calculate IC50 & Z') read_plate->analyze end End analyze->end

Caption: General experimental workflow for a cell-based assay.

Phase 1: Repeatability (Intra-Assay Precision)

Objective: To demonstrate precision within a single experiment run.

Methodology:

  • Prepare a single 384-well microplate.

  • Dedicate half of the plate (e.g., 192 wells) to a "high signal" control (cells + vehicle, representing 0% inhibition).

  • Dedicate the other half to a "low signal" control (cells + a known reference inhibitor at a concentration >IC90, representing 100% inhibition).

  • Process the plate according to the optimized protocol.

  • Analysis:

    • Calculate the mean (μ), standard deviation (σ), and coefficient of variation (%CV = (σ/μ) * 100) for both the high and low signal wells.

    • Calculate the Z-factor (Z'), a measure of assay quality: Z' = 1 - (3σ_high + 3σ_low) / |μ_high - μ_low|.

Acceptance Criteria:

  • %CV: < 15% for both high and low controls.

  • Z-factor: > 0.5. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Phase 2: Intermediate Precision (Inter-Assay Reproducibility)

Objective: To demonstrate precision across different days and different operators.

Methodology:

  • Experimental Design: The experiment should be repeated on at least three different days by at least two different operators.[4]

  • Procedure (for each run):

    • Prepare a full dose-response curve for the N-(2-ethoxyphenyl)pyrimidine-2-carboxamide test compound (e.g., 10-point, 3-fold serial dilution).

    • Prepare a full dose-response curve for a qualified reference inhibitor.

    • Include vehicle controls (0% inhibition) and high-concentration controls (100% inhibition).

    • Run each concentration point in triplicate.

  • Analysis:

    • For each run, calculate the IC50 value for both the test compound and the reference compound.

    • Calculate the mean IC50, standard deviation, and %CV for the IC50 values obtained across all runs.

Acceptance Criteria:

  • IC50 Fold Variation: The IC50 values should not vary by more than 2 to 3-fold across all runs.

  • %CV of IC50: < 20-30%. This demonstrates that the calculated potency of the compound is consistent over time and between users.

Phase 3: Comparison with an Alternative Method (Specificity/Accuracy)

Objective: To provide supporting evidence of the compound's mechanism by comparing results with an orthogonal assay.

Methodology:

  • Select an Orthogonal Assay: If the primary assay is a cell-based pathway assay, the orthogonal assay could be a biochemical assay using the purified target protein.

  • Procedure:

    • Determine the IC50 of the N-(2-ethoxyphenyl)pyrimidine-2-carboxamide compound in the orthogonal assay using a similar dose-response design.

  • Analysis:

    • Compare the IC50 from the cell-based assay to the IC50 from the biochemical assay.

    • Causality: A significant potency shift (e.g., >10-fold) between the biochemical and cellular assays can be highly informative.

      • Cellular IC50 >> Biochemical IC50: May indicate poor cell permeability, efflux by cellular transporters, or compound instability in media.

      • Cellular IC50 ≈ Biochemical IC50: Suggests good cell permeability and that the compound's activity is primarily driven by direct target engagement.

Part 4: Data Presentation and Interpretation

Clear and concise presentation of validation data is essential.

Table 1: Summary of Intra-Assay Precision (Repeatability)
ParameterHigh Signal (Vehicle)Low Signal (Inhibitor)Acceptance CriteriaResult
Number of Replicates (n)192192N/A
Mean Signal1,250,000 RLU15,000 RLUN/A
Standard Deviation (σ)95,0001,800N/A
%CV 7.6%12.0%< 15% Pass
Z-Factor \multicolumn{2}{c}{0.78}> 0.5 Pass
Table 2: Summary of Inter-Assay Precision (Intermediate Precision)
RunDateOperatorTest Compound IC50 (nM)Reference Cpd IC50 (nM)
12026-02-10A45.28.1
22026-02-11A51.57.5
32026-02-12B41.89.0
Mean 46.2 8.2
Std. Dev. 4.90.76
%CV 10.6% 9.3%
Fold Variation 1.2x 1.2x
Acceptance Criteria %CV < 25% %CV < 25%
Result Pass Pass

Part 5: Hypothetical Signaling Pathway Context

Many pyrimidine-carboxamide derivatives are developed as kinase inhibitors. Validating an assay requires understanding the biological context. The diagram below illustrates a hypothetical scenario where an N-(2-ethoxyphenyl)pyrimidine-2-carboxamide derivative inhibits a key kinase in a cancer-related signaling pathway.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Drives Inhibitor N-(2-ethoxyphenyl) pyrimidine-2-carboxamide Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion

Validating assay reproducibility is not a perfunctory exercise but a fundamental component of scientific rigor that underpins the entire drug discovery process. For novel chemical entities like N-(2-ethoxyphenyl)pyrimidine-2-carboxamide, establishing a robust, reproducible, and well-characterized assay is the first step in generating a data package that is reliable, transferable, and ultimately, translatable. By following the principles and protocols outlined in this guide—grounded in authoritative standards and practical experience—researchers can build a foundation of trust in their data, ensuring that decisions made today will stand up to the scrutiny of tomorrow.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. (n.d.). Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Retrieved from [Link]

  • Assay Guidance Manual. (2021). Assay Operations: Keeping your Assays Robust and Reproducible. YouTube. Retrieved from [Link]

  • RIVM. (2015). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • Molecular Diagnostic Assay Validation. (n.d.). Retrieved from [Link]

  • Jacobson, R. H. (2021). Factors affecting test reproducibility among laboratories. Revue Scientifique et Technique de l'OIE, 40(1), 1-11. Retrieved from [Link]

  • Patsnap Synapse. (2024). How Are Biochemical Standards Used in Analytical Method Validation? Retrieved from [Link]

  • Armbruster, D. A., & Pry, T. (2008). Method Validation of Body Fluid for Biochemical Tests. ResearchGate. Retrieved from [Link]

  • Wiley. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • Šimundić, A. M. (2009). Validation of methods performance for routine biochemistry analytes at Cobas 6000 analyzer series module c501. Biochemia Medica, 19(2), 180-189. Retrieved from [Link]

  • BPI. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • Belouafa, S., Habti, F., Benhar, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. Retrieved from [Link]

  • McShane, L. M. (2015). Assay validation and reproducibility considerations for biomarkers used in drug development. Clinical Trials Transformation Initiative. Retrieved from [Link]

  • Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). A statistical framework for measuring reproducibility and replicability of high-throughput experiments from multiple sources. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2021). What statistical methods can I use to test the reproducibility of my data? Retrieved from [Link]

  • Assay Guidance Manual. (2012). HTS Assay Validation. NCBI Bookshelf. Retrieved from [Link]

  • Pharmaceutical Technology. (2008). Assessing the Reproducibility of an Analytical Method. Retrieved from [Link]

  • Cowen, D. S., Sanders, K. M., & Dubyak, G. R. (1995). Purine and pyrimidine nucleotides activate distinct signalling pathways in PC12 cells. The Biochemical journal, 312 ( Pt 2), 577–584. Retrieved from [Link]

  • Lee, H. S., Kim, D. H., Kim, J. H., et al. (2015). Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. Archives of Pharmacal Research, 38(11), 1952–1962. Retrieved from [Link]

  • Zuber, J., Holly, A., & Weiss, A. (2022). Pyrimidine sufficiency is required for Sae two-component system signaling in Staphylococcus aureus. mBio, 13(1), e03233-21. Retrieved from [Link]

  • Ye, H., Chen, L., Liu, Y., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. Retrieved from [Link]

  • Liang, Q., Dexheimer, T. S., Zhang, P., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(21), 9049–9063. Retrieved from [Link]

  • Liu, X. H., Lv, P. C., Li, D. D., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 885–892. Retrieved from [Link]

  • Zhang, S., Liu, C., Zhang, Y., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 844–853. Retrieved from [Link]

  • Ohki, H., Hirotani, K., Naito, H., et al. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 12(21), 3191–3193. Retrieved from [Link]

  • Kim, D. J., Kim, S. J., Park, H. J., et al. (2016). Design, synthesis, and biological activity of novel, potent, and highly selective fused pyrimidine-2-carboxamide-4-one-based matrix metalloproteinase (MMP)-13 zinc-binding inhibitors. Bioorganic & Medicinal Chemistry, 24(22), 5919–5932. Retrieved from [Link]

  • Cinelli, M. A., Li, H., Chreifi, G., et al. (2014). Potent and selective double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase for the treatment of melanoma. Journal of Medicinal Chemistry, 57(5), 2035–2055. Retrieved from [Link]

  • Baker, S. J., Beaton, H. G., Binnie, A., et al. (2009). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: A Potent, Broad-Spectrum State-Dependent Sodium Channel Blocker for Treating Pain States. The Journal of Pharmacology and Experimental Therapeutics, 328(2), 561–573. Retrieved from [Link]

  • Nagashima, S., Nagata, H., Iwata, M., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044–1055. Retrieved from [Link]

  • Li, M., Li, Y., Wu, M., et al. (2024). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 15(10), 2824–2836. Retrieved from [Link]

  • Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 654–655. Retrieved from [Link]

  • Szałabska, K., Szymański, J., Sławiński, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Retrieved from [Link]

  • Wagner, A., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Retrieved from [Link]

  • Szałabska, K., Szymański, J., Sławiński, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

Executive Summary: Immediate Action Plan Do NOT pour down the drain. Do NOT dispose of in general trash.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT pour down the drain. Do NOT dispose of in general trash.

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is a nitrogen-containing organic intermediate. Due to the pyrimidine ring and amide functionality, it requires thermal destruction (incineration) to prevent environmental accumulation and potential aquatic toxicity.

Waste State Stream Classification Container Type Disposal Method
Pure Solid Hazardous Solid WasteHDPE Wide-Mouth JarHigh-Temp Incineration
Solution (Organic) Non-Halogenated OrganicHDPE/Glass CarboyFuel Blending/Incineration
Contaminated Debris Hazardous Solid WasteDouble-bagged (Clear)High-Temp Incineration

Hazard Identification & Waste Characterization

As a Senior Application Scientist, I treat uncharacterized R&D intermediates with the Precautionary Principle. While a specific SDS may be sparse for this exact catalog item, its structural motifs dictate its handling.

Structural Hazard Assessment
  • Pyrimidine Ring: Nitrogen-heterocycles are often bioactive. In the absence of specific LD50 data, assume potential toxicity to aquatic life.

  • Amide Linkage: Generally stable but can release nitrogen oxides (NOx) upon combustion.

  • Halogen Content: None. (Formula: C13H13N3O2). This is critical for cost-effective disposal. It belongs in the Non-Halogenated waste stream, which is significantly cheaper to dispose of than halogenated streams.

RCRA Classification (USA)

While not explicitly listed on the EPA P-list or U-list, this chemical falls under 40 CFR 261.3 regulations for characteristic hazardous waste if it exhibits ignitability or toxicity.

  • Primary Code: Not applicable (unless mixed with solvents).

  • Generator Status: Treat as Non-Regulated Organic Chemical unless mixed with listed solvents (e.g., Methanol F003).

Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired shelf stocks, weighing boats, contaminated gloves, and filter cakes.

  • Segregation: Do not mix with oxidizers or reactive metals.

  • Packaging:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • For contaminated debris (gloves/paper), use a clear, chemically resistant plastic bag (minimum 2 mil thickness).

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write out the full name: "N-(2-ethoxyphenyl)pyrimidine-2-carboxamide." Do not use abbreviations or structure drawings alone.

    • Constituents: 100% [Chemical Name] (if pure).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC effluent, or dissolved stocks.

  • Solvent Assessment:

    • If dissolved in Methanol, Ethanol, DMSO, or Acetone : Dispose in Non-Halogenated Organic Waste .

    • If dissolved in DCM or Chloroform : Dispose in Halogenated Organic Waste .

  • Bulking:

    • Pour into the appropriate satellite accumulation carboy (typically 5L or 20L HDPE).

    • Critical Safety Step: Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C) to prevent static discharge.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: N-(2-ethoxyphenyl)pyrimidine-2-carboxamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Powder/Gloves LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved SolidBin Solid Waste Bin (Double Bagged/HDPE) SolidPath->SolidBin SolventCheck Check Solvent Type LiquidPath->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Cl, Br, F Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Cl, Br, F NonHaloBin Non-Halogenated Carboy (Red Can/White Carboy) NonHalo->NonHaloBin HaloBin Halogenated Carboy (Yellow Can) Halo->HaloBin Final EHS Pickup -> Incineration SolidBin->Final NonHaloBin->Final HaloBin->Final

Figure 1: Decision logic for segregating N-(2-ethoxyphenyl)pyrimidine-2-carboxamide waste streams based on physical state and solvent composition.

Spill Contingency & Safety Systems

The "Dry Spill" Protocol (Powder)
  • PPE: Nitrile gloves, lab coat, safety goggles, and N95 dust mask (to prevent inhalation of pyrimidine dust).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop material into a wide-mouth jar. Wipe the area with soap and water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

The "Wet Spill" Protocol (Solution)
  • Absorb: Use vermiculite or a universal spill pad.

  • Neutralize: Not typically required for this amide, as it is pH neutral.

  • Collect: Place saturated pads into a heavy-duty plastic bag. Label as "Debris contaminated with [Solvent] and Pyrimidine derivative."

Scientific Rationale & Compliance

Why Incineration?

Biological treatment plants often struggle to degrade complex heterocyclic rings like pyrimidines efficiently. Releasing these into the water table can result in bioaccumulation. High-temperature incineration (typically >1000°C) ensures the complete oxidation of the ring structure into CO2, H2O, and N2/NOx (scrubbed).

Compatibility Logic

We segregate this from Oxidizers (like Nitric Acid) because the amide group can undergo hydrolysis or oxidation, potentially creating exothermic conditions or unstable intermediates.

Regulatory Reference Table
RegulationCode/SectionRelevance
EPA RCRA 40 CFR 261.3Defines hazardous waste characteristics.
DOT (Transport) 49 CFR 172.101Likely "Not Regulated" for transport unless in flammable solvent.
OSHA 29 CFR 1910.1450Occupational exposure to hazardous chemicals in labs.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

This guide provides essential safety and logistical information for the handling and disposal of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide. As a novel compound within a class of biologically active molecules, it is impe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide. As a novel compound within a class of biologically active molecules, it is imperative to approach its handling with a comprehensive safety strategy.[1] This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established laboratory safety principles.

A Note on Hazard Assessment: As of this writing, a comprehensive toxicological profile and a specific Safety Data Sheet (SDS) for N-(2-ethoxyphenyl)pyrimidine-2-carboxamide are not publicly available. Therefore, this guidance is based on the known hazards of structurally related compounds, specifically pyrimidine-2-carboxylic acid, and general best practices for handling potentially hazardous research chemicals.[2] The primary principle is to treat this compound with a high degree of caution, assuming it may present hazards including skin irritation, serious eye irritation, and respiratory irritation.

Part 1: Immediate Safety Briefing & Core PPE Requirements

All handling of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide, whether in solid or solution form, must occur within a certified chemical fume hood to minimize inhalation exposure.[2] The laboratory should be well-ventilated, and access restricted to authorized personnel.[3][4]

At a minimum, the following Personal Protective Equipment (PPE) is mandatory for all procedures involving this compound:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Two pairs of chemically resistant, powder-free nitrile gloves (double-gloving).

  • Body Protection: A long-sleeved, solid-front laboratory coat with tight-fitting cuffs.

These core requirements are the foundation of safe handling. More stringent measures, as detailed below, may be necessary based on the scale and nature of the procedure.

Part 2: Detailed PPE Protocol and Scientific Rationale

Effective protection relies on selecting the right equipment and using it correctly. The causality behind each PPE choice is linked directly to the anticipated hazards of skin, eye, and respiratory tract irritation.[5]

Data Presentation: Recommended PPE Summary
Protection Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[2] A full-face shield should be worn over goggles during procedures with a high risk of splashing (e.g., handling large volumes, potential for pressure changes).[2][6]Rationale: Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation. A face shield provides an additional barrier for the entire face.[6]
Hand Protection Double-gloving with powder-free, chemically resistant gloves (e.g., nitrile). The outer glove should extend over the lab coat cuff.[3]Rationale: Prevents dermal exposure, as the compound is a potential skin irritant.[5] Double-gloving provides redundancy in case the outer glove is breached.[3] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7]
Protective Clothing A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting knit cuffs.[3]Rationale: Protects skin and personal clothing from contamination. The solid front and tight cuffs prevent particulate or liquid ingress.[3] Lab coats must not be worn outside the designated work area.
Respiratory Protection A NIOSH-approved respirator (e.g., N-95 or higher) is required if handling the solid compound outside of a fume hood, if dust is generated, or if ventilation is inadequate.[2][7]Rationale: Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation. All personnel requiring respirators must be properly fit-tested and trained.[7]

Part 3: Operational Workflow and Disposal Plan

A systematic approach is crucial for safety throughout the compound's lifecycle in the laboratory. This workflow minimizes exposure risk at each stage.

Experimental Protocol: Step-by-Step Safe Handling
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational. Don all required PPE in the correct order: inner gloves, lab coat, outer gloves (over cuffs), and eye protection.

  • Weighing and Aliquoting: Conduct all weighing of the solid compound on a disposable weigh paper or in a tared container within the fume hood to contain dust. Use spark-proof tools if applicable.[8]

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. Keep the container closed or covered as much as possible during sonication or vortexing.

  • Post-Handling: After the procedure, decontaminate all surfaces within the fume hood.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove the outer gloves. Then, remove the lab coat and dispose of it in a designated hazardous waste container. Finally, remove eye protection and inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Mandatory Visualization: Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_exit 4. Exit Procedure prep_area Enter Designated Lab Area don_ppe Don Full PPE (Double Gloves, Gown, Goggles) prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh Proceed to Fume Hood dissolve Prepare Solution weigh->dissolve decon Decontaminate Surfaces dissolve->decon dispose_waste Segregate & Dispose of Hazardous Waste decon->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe Exit Handling Area wash Wash Hands Thoroughly doff_ppe->wash

Sources

© Copyright 2026 BenchChem. All Rights Reserved.